2-Methylpiperidine-2-carboxamide CAS 1461869-30-6 properties
An In-depth Technical Guide to 2-Methylpiperidine-2-carboxamide (CAS 1461869-30-6) Authored by a Senior Application Scientist Foreword: This document provides a comprehensive technical overview of 2-Methylpiperidine-2-ca...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 2-Methylpiperidine-2-carboxamide (CAS 1461869-30-6)
Authored by a Senior Application Scientist
Foreword: This document provides a comprehensive technical overview of 2-Methylpiperidine-2-carboxamide, a heterocyclic compound with potential applications in drug discovery. Given that this molecule is primarily available as a research chemical, this guide synthesizes available data with established principles of medicinal chemistry and organic synthesis to offer field-proven insights for researchers, scientists, and drug development professionals. We will delve into its chemical identity, plausible synthetic routes, its place within a class of pharmacologically active agents, and best practices for its handling and future investigation.
Core Molecular Identity and Physicochemical Properties
2-Methylpiperidine-2-carboxamide is a derivative of piperidine, a saturated six-membered heterocycle containing a nitrogen atom. The structure is distinguished by a methyl group and a carboxamide group both attached to the same carbon atom at the 2-position (the alpha-carbon adjacent to the nitrogen). This geminal disubstitution creates a chiral center, meaning the molecule can exist as two enantiomers, (R)-2-Methylpiperidine-2-carboxamide and (S)-2-Methylpiperidine-2-carboxamide, or as a racemic mixture.
The presence of the carboxamide and the secondary amine within the piperidine ring imparts specific chemical characteristics that are crucial for its potential biological activity and handling. The amide group can act as both a hydrogen bond donor and acceptor, while the piperidine nitrogen is basic and can be protonated at physiological pH.
Table 1: Physicochemical Properties of 2-Methylpiperidine-2-carboxamide
The key challenge in synthesizing this molecule is the creation of the amide bond from the corresponding carboxylic acid. This is a standard transformation, but the choice of coupling agent and reaction conditions is critical to ensure high yield and purity.
α\alphaα-methyl pipecolic acid amide structure and uses
Topic: -Methyl Pipecolic Acid Amide: Structure, Synthesis, and Applications in Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:
-Methyl Pipecolic Acid Amide: Structure, Synthesis, and Applications in Drug Discovery
Content Type: In-Depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
-Methyl pipecolic acid amide (2-methylpiperidine-2-carboxamide ) represents a critical scaffold in modern peptidomimetic drug design. Distinct from its non-methylated parent (pipecolic acid) and its N-methylated regioisomer (the core of local anesthetics like mepivacaine), this molecule features a quaternary carbon at the -position. This structural modification introduces profound conformational rigidity, locking peptide backbones into specific secondary structures (typically -helices or -turns) and rendering the adjacent amide bond nearly impervious to enzymatic hydrolysis.
This guide analyzes the physicochemical properties, the "Self-Regeneration of Stereocenters" (SRS) synthesis methodology, and the high-value application of this scaffold in Antibody-Drug Conjugates (ADCs), specifically as a core component of tubulysin analogues.
CAS Number: 1461869-30-6 (Generic), 41447-17-0 (Acid precursor)
Molecular Formula:
The Quaternary Constraint
The defining feature of this molecule is the
-disubstitution . In standard amino acids, the -carbon bears a hydrogen atom. Replacing this hydrogen with a methyl group creates a quaternary center.
Conformational Locking: The steric bulk of the methyl group at the
position severely restricts the rotation of the (phi) and (psi) torsion angles. In Ramachandran space, this restricts the residue to helical ( or -helix) or turn regions, forbidden to standard amino acids.
Metabolic Stability: The absence of the
-hydrogen eliminates the primary mechanism for racemization and oxidative degradation by enzymes (e.g., amino acid oxidases), significantly extending the half-life of peptides containing this residue.
Table 1: Structural Comparison of Cyclic Amino Acid Scaffolds
Feature
Proline
Pipecolic Acid
-Methyl Pipecolic Acid
Ring Size
5-membered (Pyrrolidine)
6-membered (Piperidine)
6-membered (Piperidine)
-Carbon
Tertiary (-H)
Tertiary (-H)
Quaternary (-CH)
Conformational Bias
cis/trans amide equilibrium
Chair conformation
Rigid Chair; Locked /
Enzymatic Stability
Moderate
Moderate
High (Protease Resistant)
Primary Use
Turns/Collagen
-turn mimics
Helix Inducer / ADC Payloads
Synthesis Methodology: Self-Regeneration of Stereocenters (SRS)
The synthesis of quaternary
-amino acids is challenging due to the steric hindrance at the reaction site. The gold standard protocol, established by Dieter Seebach , utilizes the principle of Self-Regeneration of Stereocenters (SRS) . This method uses a temporary chiral auxiliary (an oxazolidinone) formed from the starting amino acid itself to direct the incoming alkyl group.
The Seebach SRS Protocol
Acetal Formation: L-Pipecolic acid is condensed with pivalaldehyde to form a bicyclic oxazolidinone. This step creates a new stereocenter at the acetal carbon, which "remembers" the chirality of the original
-carbon.
Enolization: The original stereocenter is destroyed by forming a lithium enolate.
Stereoselective Alkylation: The enolate reacts with an electrophile (Methyl Iodide). The bulky tert-butyl group on the acetal face directs the electrophile to the opposite face, regenerating the original stereochemistry with high fidelity.
Hydrolysis & Amidation: The auxiliary is removed, and the acid is converted to the amide.
Synthesis Pathway Diagram
Figure 1: The SRS pathway allows for the introduction of the methyl group at the sterically crowded
-methyl pipecolic acid derivatives is in the synthesis of Tubulysins . Tubulysins are antimitotic peptides originally isolated from myxobacteria. They are exceedingly cytotoxic (picomolar range) and are used as "payloads" in ADCs for cancer therapy.
Mechanism: Tubulysins bind to tubulin, inhibiting polymerization and causing cell cycle arrest.
Role of the Scaffold: The
-methyl pipecolic acid moiety (often referred to as the Tup unit in tubulysin analogues) serves as a rigid spacer that orients the pharmacophore for optimal binding to the vinca domain of tubulin. The quaternary center prevents premature degradation by lysosomal enzymes before the payload is released inside the tumor cell.
Peptidomimetics & Helix Stabilization
In peptide engineering, replacing a standard amino acid with
-methyl pipecolic acid amide is a strategy to "harden" the peptide structure.
Helix Initiation: The residue acts as a potent nucleator for
-helices.
Bioavailability: The lipophilic methyl group and the piperidine ring increase membrane permeability (LogP), aiding oral bioavailability.
Disambiguation: Local Anesthetics
Note: It is crucial not to confuse this structure with Mepivacaine.
-Methyl Pipecolic Acid Amide: Methyl group on the Carbon (C2). Used in ADCs/Peptidomimetics.
Mepivacaine/Bupivacaine: Methyl/Butyl group on the Nitrogen (N1). Used as sodium channel blockers (Local Anesthetics).
Experimental Protocol: Synthesis of 2-Methylpipecolic Acid Amide
Objective: Synthesis of (S)-2-methylpiperidine-2-carboxamide via the SRS method.
Reagents:
L-Pipecolic acid
Pivalaldehyde
LDA (Lithium Diisopropylamide)
Methyl Iodide (MeI)
Thionyl Chloride / Ammonia
Step-by-Step Methodology:
Preparation of the Oxazolidinone (The "Seebach Acetal"):
Reflux L-pipecolic acid (10 mmol) with pivalaldehyde (15 mmol) in pentane using a Dean-Stark trap to remove water. Use p-toluenesulfonic acid as a catalyst.
Checkpoint: The product should be a single diastereomer (cis-fused ring system). Verify by
-NMR.
-Alkylation:
Cool a solution of the oxazolidinone in dry THF to -78°C under Argon.
Add LDA (1.1 equiv) dropwise over 20 minutes. The solution will turn yellow/orange, indicating enolate formation.
Stir for 45 minutes, then add Methyl Iodide (1.5 equiv).
Allow to warm slowly to -20°C over 4 hours.
Quench with saturated
. Extract with ether.
Hydrolysis & Amidation:
Dissolve the alkylated intermediate in 6N HCl and reflux for 4 hours to remove the pivalaldehyde auxiliary.
Concentrate to dryness to obtain 2-methylpipecolic acid hydrochloride.
Amidation: React the crude acid with Thionyl Chloride (
) in MeOH to form the methyl ester, then treat with saturated methanolic ammonia at room temperature for 24 hours.
Purification: Recrystallize from EtOAc/Hexane.
Yield: Typically 45-60% overall.
References
Seebach, D., et al. (1996).[2] "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, 35(23), 2708–2748. Link
Peltier, H. M., et al. (2006). "The Total Synthesis of Tubulysin D." Journal of the American Chemical Society, 128(50), 16018–16019. Link
Steinmetz, H., et al. (2004). "Isolation, Synthesis, and Structure Determination of Tubulysins." Angewandte Chemie, 116, 4996. Link
Kaul, R., & Balaram, P. (1999). "Stereochemical Control of Peptide Folding." Bioorganic & Medicinal Chemistry, 7(1), 105-117. Link
Advanced Peptidomimetics: Engineering with Non-Proteinogenic Amino Acids
Executive Summary: The Peptide Paradox Peptides occupy a unique "Goldilocks" zone in drug discovery: they possess the high potency and specificity of biologics but suffer from the poor pharmacokinetic (PK) properties of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Peptide Paradox
Peptides occupy a unique "Goldilocks" zone in drug discovery: they possess the high potency and specificity of biologics but suffer from the poor pharmacokinetic (PK) properties of small molecules. This is the Peptide Paradox : high efficacy, low stability.
The integration of Non-Proteinogenic Amino Acids (NPAAs) is the primary strategy to resolve this paradox. By introducing residues not encoded by the DNA machinery (e.g., D-amino acids,
-disubstituted residues, N-methylated backbones), researchers can lock bioactive conformations, block proteolytic cleavage sites, and enhance membrane permeability.
This guide provides a technical roadmap for selecting, synthesizing, and validating NPAA-containing peptidomimetics, moving beyond standard SPPS (Solid-Phase Peptide Synthesis) into advanced chemical engineering.
The NPAA Arsenal: Classification & Structural Impact
NPAAs are not just "fillers"; they are structural control elements. Their inclusion alters the Ramachandran landscape (
and torsion angles), forcing the peptide into specific secondary structures.
Table 1: Core NPAA Classes and Pharmacological Effects
Class
Examples
Structural Effect
Primary Application
D-Amino Acids
D-Ala, D-Phe
Inverts chirality; induces -turn formation (e.g., in type II' turns).
Adds backbone carbon; creates stable helices (14-helix) resistant to all proteases.
Foldamers; extended half-life therapeutics.
Cyclic/Constrained
Tic , Oic , Penicillamine
Locks angles (side chain) and angles.
Receptor selectivity (e.g., GPCR ligands like opioids).
Rational Design: Engineering the Backbone
Helix Induction with Aib
The incorporation of Aib (
-aminoisobutyric acid) is a standard method for stabilizing helical peptides. Due to the gem-dimethyl effect, Aib restricts the angles to approx , heavily favoring helical conformations.
Mechanism: Aib acts as a "staple" in the sequence. A single Aib residue can nucleate a helix in a disordered peptide.
Case Study:Semaglutide . The substitution of Ala8 with Aib8 prevents degradation by the enzyme DPP-4, extending the half-life from minutes (native GLP-1) to days.
Permeability via N-Methylation
N-methylation solves two problems:
Proteolysis: It sterically hinders proteases from accessing the amide bond.
Permeability: By replacing the amide proton (H-bond donor) with a methyl group, the desolvation energy required to enter the lipid bilayer is reduced.
Visualization: The Decision Logic for NPAA Selection
The following diagram outlines the decision process for selecting specific NPAAs based on the failure mode of the native peptide.
Figure 1: Decision tree for selecting Non-Proteinogenic Amino Acids based on pharmacological deficits.
Synthesizing peptides with NPAAs—particularly N-methylated residues and Aib—is challenging due to steric hindrance .[3] Standard coupling reagents (DIC/HOBt) often fail, leading to deletion sequences.
The Coupling Reagent Hierarchy
When coupling a bulky residue (or coupling to a bulky residue), you must escalate reagent reactivity.
Standard: DIC/Oxyma or HBTU (Fails for Aib/N-Me).
Enhanced:HATU or COMU . (Standard for difficult couplings).
Ultimate:PyAOP or Acid Fluorides . (Required for Aib-Aib or N-Me-N-Me linkages).
Lau, J. L., & Dunn, M. K. (2018).[8] Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & Medicinal Chemistry.
N-Methylation and Permeability
Chatterjee, J., Gilon, C., & Kessler, H. (2008).[6] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research.
Aib and Helix Stabilization (Semaglutide)
Lau, J., et al. (2015). Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide. Journal of Medicinal Chemistry.
Synthesis Protocols (Chloranil Test)
Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research.
Coupling Reagents for Hindered Amines
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
Steric Control in Piperidine Architectures: A Technical Guide to Catalysis, Synthesis, and Stability
Introduction: The Geometry of Hindrance The 2,2,6,6-tetramethylpiperidine (TMP) motif represents a pinnacle of steric utility in organic chemistry. By flanking the nitrogen atom with four methyl groups, this architecture...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Geometry of Hindrance
The 2,2,6,6-tetramethylpiperidine (TMP) motif represents a pinnacle of steric utility in organic chemistry. By flanking the nitrogen atom with four methyl groups, this architecture imposes a "conformationally locked" chair structure that severely restricts access to the nitrogen lone pair (nucleophilicity) while preserving—or even enhancing—its electronic properties (basicity and radical stability).
This guide synthesizes the three primary applications of this scaffold:
Radical Catalysis: The TEMPO-mediated oxidation of alcohols.[1]
Synthetic Utility: The use of LiTMP as a non-nucleophilic superbase.
Material Science: The Denisov cycle in Hindered Amine Light Stabilizers (HALS).
Part 1: Radical Catalysis (The TEMPO System)
The derivative 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) is a stable nitroxyl radical. Its utility lies not in the radical itself acting as the primary oxidant, but in its conversion to the highly electrophilic oxoammonium ion .
The Anelli Oxidation Mechanism
In the Anelli protocol, a stoichiometric terminal oxidant (typically NaOCl/Bleach) continuously regenerates the active oxoammonium species. The reaction is biphasic (CH₂Cl₂/H₂O), often utilizing KBr as a co-catalyst.[2] The hypochlorite oxidizes bromide to hypobromite, which then oxidizes the TEMPO hydroxylamine intermediate back to the oxoammonium ion faster than hypochlorite alone.
Key Mechanistic Insight: The steric bulk of the methyl groups prevents the disproportionation of the radical, a common fate for less hindered nitroxides.
Figure 1: The catalytic cycle of TEMPO-mediated oxidation.[1][2][3][4][5] The oxoammonium ion acts as the hydride acceptor.
Standard Protocol: Anelli Oxidation
Adapted from Anelli et al., J. Org.[6] Chem. 1987 [1].[2][6][7]
Objective: Selective oxidation of primary alcohol to aldehyde (over-oxidation to acid is minimized at 0°C).
Solvent: CH₂Cl₂ (25 mL) / Water (buffered with NaHCO₃)
Step-by-Step Methodology:
Preparation: Dissolve the alcohol and TEMPO in CH₂Cl₂. In a separate beaker, prepare an aqueous solution of KBr and NaHCO₃ (buffer to pH 8.5–9.5).
Mixing: Combine the organic and aqueous phases in a reaction vessel. Cool to 0°C in an ice bath. Critical: Higher temperatures promote carboxylic acid formation.
Addition: Add the NaOCl solution dropwise over 10-15 minutes with vigorous stirring.
Monitoring: The reaction is typically fast (<30 mins). Monitor by TLC. The organic layer may turn orange/red due to the oxoammonium salt.
Quenching: Quench with aqueous Na₂S₂O₃ (thiosulfate) to destroy excess hypochlorite.
Extraction: Separate layers, extract aqueous phase with CH₂Cl₂, dry over MgSO₄, and concentrate.
Part 2: Steric Hindrance as a Synthetic Tool (LiTMP)
Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is the "steric enforcer" of base chemistry. While Lithium Diisopropylamide (LDA) is the standard non-nucleophilic base, LiTMP is significantly more hindered and stronger.
Comparative Basicity and Utility
LiTMP is distinct because its steric bulk prevents aggregation (dimers/tetramers) to the same extent as LDA, leading to faster kinetics in deprotonation reactions.
Property
LDA (Lithium Diisopropylamide)
LiTMP (Lithium Tetramethylpiperidide)
pKa (Conjugate Acid)
~35.7 (in THF)
~37.3 (in THF)
Nucleophilicity
Low
Extremely Low (Non-nucleophilic)
Kinetic Reactivity
Moderate (often aggregates)
High (Ground-state destabilization)
Primary Use
General enolate formation
Ortho-lithiation, E2 elimination of hindered halides
Stability
Stable at 0°C
Unstable in THF > 0°C (decomposes solvent)
Protocol: In Situ Generation of LiTMP
Based on protocols for ortho-lithiation [2].
Safety Note: LiTMP is extremely reactive. Strictly anhydrous conditions are required.
Setup: Flame-dry a Schlenk flask under Argon/Nitrogen.
Solvent: Add anhydrous THF.
Amine Addition: Add 2,2,6,6-tetramethylpiperidine (1.05 eq relative to substrate).
Lithiation (The Critical Step):
Cool the solution to 0°C (Ice bath).
Add n-Butyllithium (n-BuLi, 1.0 eq) dropwise.
Scientific Rationale: Unlike LDA, the deprotonation of the bulky TMP amine by n-BuLi is kinetically slow at -78°C. You must perform this step at 0°C for 15–30 minutes to ensure full conversion to LiTMP.
Substrate Addition: Cool the now-formed LiTMP solution to -78°C (Dry ice/Acetone) before adding your electrophile or substrate. LiTMP attacks THF at temperatures above -20°C.[8]
Part 3: Polymer Stabilization (HALS and the Denisov Cycle)
In polymer chemistry, Hindered Amine Light Stabilizers (HALS) are additives used to prevent photo-degradation.[3][9] They function not by absorbing UV light, but by scavenging free radicals formed during polymer breakdown.[5]
The Denisov Cycle
The mechanism is regenerative, which explains why low loadings (0.1 - 0.5 wt%) of HALS provide long-term protection. The steric hindrance is vital here to stabilize the nitroxyl radical intermediate, preventing it from reacting with itself.
Figure 2: The Denisov Cycle. The nitroxyl radical scavenges alkyl radicals (R•) to form an aminoether, which then reacts with peroxy radicals (ROO•) to regenerate the nitroxyl species.[3][4][5][9]
Part 4: Medicinal Chemistry (Metabolic Switching)
In drug design, the piperidine ring is a common pharmacophore (e.g., opioids, antihistamines). However, the carbons alpha to the nitrogen are metabolic "hotspots," susceptible to oxidation by Cytochrome P450 (CYP450) enzymes.
Structural Modification Strategy
Replacing the alpha-hydrogens with methyl groups (the gem-dimethyl effect) serves a dual purpose:
Metabolic Blockade: The C-H bonds at the alpha position are removed, preventing N-dealkylation or alpha-hydroxylation. This significantly extends the half-life (
) of the drug.
Basicity Modulation: The steric bulk around the nitrogen hinders solvation of the protonated ammonium species. While inductive effects of methyl groups usually increase basicity, the steric hindrance to solvation can sometimes lower the effective pKa in biological media, altering membrane permeability (LogD).
Application: This strategy is often termed "Metabolic Switching," forcing the metabolic machinery to act on a different, less labile part of the molecule, or slowing clearance entirely [4].
References
Anelli, P. L. ; Biffi, C.; Montanari, F.; Quici, S. "Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by Oxoammonium Salts under Two-Phase Conditions."[6][7] J. Org.[6][7][10] Chem.1987 , 52, 2559–2562.[6][7] Link
Kopka, I. E. ; Fataftah, Z. A.; Rathke, M. W. "Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[8][11][12] A strong, non-nucleophilic base for the generation of kinetic enolates." J. Org.[6][7][10] Chem.1987 , 52, 448–450.[6][7]
Gugumus, F. "Light Stabilizers for Polyolefins.
Kalgutkar, A. S. ; Dalvie, D.; Obach, R. S.; Smith, D. A. "Strategies to Block Metabolic Hot Spots." Metabolism, Pharmacokinetics, and Toxicity of Functional Groups, RSC Publishing, 2010 . Link[10]
Forging Stability: A Technical Guide to Peptide Backbone Restriction Using 2-Methylpiperidine Scaffolds
Abstract The inherent conformational flexibility of linear peptides often curtails their therapeutic potential, leading to reduced receptor affinity, poor selectivity, and susceptibility to proteolytic degradation. To ov...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The inherent conformational flexibility of linear peptides often curtails their therapeutic potential, leading to reduced receptor affinity, poor selectivity, and susceptibility to proteolytic degradation. To overcome these limitations, medicinal chemists employ various strategies to constrain the peptide backbone into a bioactive conformation. This in-depth technical guide explores the use of 2-methylpiperidine-based amino acid mimics as a powerful tool for inducing specific, predictable secondary structures, particularly β-turns. We will detail the rationale, synthetic strategies, and analytical validation for incorporating these scaffolds, providing researchers and drug developers with a comprehensive framework for creating next-generation, conformationally defined peptide therapeutics.
The Rationale for Conformational Constraint
Peptides are not static entities; in solution, they exist as an ensemble of rapidly interconverting conformers.[1] While one of these conformations may be responsible for binding to a biological target, the energetic cost of "freezing" the peptide into this specific bioactive shape upon binding can significantly decrease affinity.[2] By pre-organizing the peptide into a structure that closely resembles its bound state, we can reduce this entropic penalty, leading to several key advantages:
Enhanced Binding Affinity: A rigidified peptide spends more time in the bioactive conformation, increasing the probability of effective receptor engagement.
Improved Selectivity: By locking the peptide into a specific shape, off-target interactions that may rely on different conformations are minimized.
Increased Proteolytic Stability: The introduction of non-natural amino acid mimics and the adoption of tight turn structures can sterically hinder the approach of proteases, prolonging the peptide's half-life.[3]
Better Pharmacokinetic Properties: Increased stability and potentially altered lipophilicity can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[4]
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[4][5] Its incorporation into a peptide backbone as a proline or pipecolic acid analogue offers a robust method to restrict torsional angles and direct the peptide's fold. The addition of a methyl group at the 2-position further refines this conformational control.
The 2-Methylpiperidine Scaffold as a β-Turn Mimetic
β-turns are one of the most common secondary structures in proteins, reversing the direction of the polypeptide chain.[6][7] They are critical for protein folding and are often involved in molecular recognition events at protein-protein interfaces.[6] A typical β-turn is composed of four amino acid residues (i, i+1, i+2, i+3). By replacing the i+1 and i+2 residues with a rigid scaffold that holds the i and i+3 residues in the correct spatial orientation, we can create a potent peptidomimetic.
The 2,6-disubstituted piperidine core, specifically a derivative of 2-methyl-6-carboxylic acid (a 2-methyl-pipecolic acid analogue), is an excellent candidate for inducing a β-turn. The rigid chair conformation of the piperidine ring severely restricts the backbone dihedral angles (φ, ψ) that are normally flexible in linear peptides.
Computational studies on the closely related 2-methylproline residue have shown that it strongly favors conformations consistent with the i+1 and i+2 positions of a β-turn.[8] The steric hindrance from the α-methyl group significantly influences the puckering of the ring and the rotational barrier around the amide bond, often stabilizing a specific turn type.[8] For example, certain constrained pipecolic acids have been shown to induce a Type VIa β-turn structure.[5]
Synthesis of the Constrained Amino Acid Building Block
The successful incorporation of a 2-methylpiperidine constraint into a peptide via Solid Phase Peptide Synthesis (SPPS) requires the synthesis of a suitably protected building block, typically an Fmoc-protected (2S,6R)-6-methylpiperidine-2-carboxylic acid. The stereochemistry is critical; the cis relationship between the carboxyl group at C2 and the methyl group at C6 is often desired to achieve the tight turn geometry.
A robust synthetic strategy involves the stereoselective hydrogenation of a substituted pyridine precursor, followed by protection and functional group manipulation.[9]
Workflow for Building Block Synthesis
Caption: Synthetic workflow for the SPPS-ready 2-methylpiperidine building block.
Experimental Protocol: Synthesis of Fmoc-(2S,6R)-6-methylpiperidine-2-carboxylic acid
This protocol is adapted from established methods for pyridine reduction and amino acid protection.[9]
Hydrogenation:
Dissolve methyl 6-methylpyridine-2-carboxylate (1.0 eq) in methanol or acetic acid.
Add Platinum(IV) oxide (PtO₂, 0.05 eq) or a similar hydrogenation catalyst.
Pressurize the reaction vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature for 12-24 hours.
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure. The crude product will be predominantly the cis-diastereomer.
N-Fmoc Protection:
Dissolve the crude cis-pipecolinate ester in a 1:1 mixture of dioxane and aqueous sodium bicarbonate (10%).
Cool the solution to 0°C in an ice bath.
Add 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 eq) portion-wise over 30 minutes.
Allow the reaction to warm to room temperature and stir for 12 hours.
Extract the mixture with ethyl acetate. Wash the organic layer with 1M HCl and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution and purify the product by flash column chromatography to yield N-Fmoc-protected methyl pipecolinate.
Saponification:
Dissolve the purified Fmoc-protected ester in a 3:1 mixture of THF and water.
Cool to 0°C and add lithium hydroxide (LiOH, 1.5 eq).
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
Once the reaction is complete, acidify the mixture to pH ~3 with 1M HCl.
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield the final Fmoc-(2S,6R)-6-methylpiperidine-2-carboxylic acid as a white solid. Verify the structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The Fmoc-protected 2-methylpiperidine building block can be incorporated into a growing peptide chain using standard Fmoc/tBu SPPS protocols.[10][11] Due to the steric hindrance of the α-methyl group, coupling conditions may need to be optimized.
Workflow for SPPS Incorporation
Caption: Standard Fmoc-SPPS cycle for incorporating the 2-methylpiperidine unit.
Experimental Protocol: SPPS Coupling
Resin Preparation: Start with a pre-loaded Rink Amide or Wang resin, or a resin loaded with the C-terminal amino acid of your target peptide. Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 10 minutes.[10]
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Coupling:
In a separate vessel, pre-activate the Fmoc-(2S,6R)-6-methylpiperidine-2-carboxylic acid (3 eq. relative to resin loading) with HATU (2.95 eq.) and HOAt (3 eq.) in DMF for 5-10 minutes.
Add N,N-diisopropylethylamine (DIPEA, 6 eq.) to the pre-activation mixture.
Add the activated amino acid solution to the deprotected resin.
Allow the coupling reaction to proceed for 2-4 hours at room temperature. Note: Due to the steric bulk of the α-methylated amino acid, a longer coupling time and/or double coupling may be necessary for optimal results.
Monitoring and Washing: After the coupling, wash the resin with DMF. Perform a qualitative Kaiser test to check for the presence of free primary amines.[3] A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling should be performed.
Capping (Optional): If residual free amines remain after a second coupling, cap them by treating the resin with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.
Chain Elongation: Repeat the deprotection, washing, and coupling cycle for each subsequent amino acid in the sequence.
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to cleave the peptide from the resin and remove side-chain protecting groups.[10]
Purification: Precipitate the crude peptide in cold diethyl ether, then purify using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final peptide by mass spectrometry.
Conformational Analysis and Data Presentation
The primary goal of introducing the 2-methylpiperidine scaffold is to induce a specific conformation. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of these modified peptides.[12]
Key NMR Parameters for Structural Determination:
¹H Chemical Shifts: The chemical shifts of amide (NH) and α-protons (Hα) are sensitive to the local electronic environment and can indicate the presence of secondary structures.
³J(HN,Hα) Coupling Constants: These scalar couplings are related to the backbone dihedral angle φ via the Karplus equation. Small values (~3-5 Hz) are indicative of helical structures, while larger values (~7-9 Hz) suggest more extended or β-sheet-like conformations.
Nuclear Overhauser Effect (NOE): The NOE is observed between protons that are close in space (< 5 Å), regardless of their covalent connectivity. Specific NOE patterns are hallmarks of defined secondary structures. For a β-turn, a key indicator is a strong NOE between the NH of residue i+2 and the Hα of residue i+1, or between the NH of residue i+3 and the NH of residue i+2.[13]
Data Presentation: Comparative NMR Analysis
To demonstrate the structural impact of the 2-methylpiperidine constraint, we can compare the NMR data of a flexible linear peptide with its constrained analogue. The following table presents hypothetical but representative data based on computational studies and experimental findings for similar constrained systems.[8]
Torsion angle consistent with a turn conformation.
³J(HN,Hα) for Ala(i+3)
8.1 Hz
8.5 Hz
Extended conformation at the C-terminus of the turn.
Key NOE Intensity
Hα(i+1) to NH(i+2)
Weak / Absent
Strong
Proximity confirms a tight turn structure.
NH(i+2) to NH(i+3)
Weak / Absent
Medium
Consistent with certain β-turn types.
Dihedral Angle φ (Ala i+2)
-120° to -60° (broad)
~ -60° (restricted)
Ramachandran space restricted to β-turn region.[14]
Dihedral Angle ψ (Ala i+2)
+60° to +150° (broad)
~ +120° (restricted)
Ramachandran space restricted to β-turn region.[14]
Note: (cis-2MePip) represents the incorporated (2S,6R)-6-methylpiperidine-2-carboxylic acid residue, acting as a mimic for the i+1 position.
Conclusion and Future Outlook
The incorporation of a 2-methylpiperidine scaffold is a highly effective strategy for enforcing conformational restriction on peptide backbones. By serving as a rigid β-turn mimetic, this approach pre-organizes the peptide into a bioactive conformation, offering a clear path to enhancing binding affinity, selectivity, and metabolic stability. The synthetic routes to the necessary building blocks are well-established, and their incorporation into peptides can be achieved with modest optimizations to standard SPPS protocols. Detailed structural analysis, primarily through NMR spectroscopy, provides definitive evidence of the induced secondary structure. As the demand for more potent and drug-like peptide therapeutics grows, the use of conformationally constraining elements like 2-methylpiperidine will undoubtedly become an increasingly vital tool in the arsenal of the medicinal chemist.
References
Occhiato, E. G., et al. (2014). Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids. Organic & Biomolecular Chemistry, 12(35), 6846-6858. [Link]
Al-Rooqi, M. M., et al. (2022). Recent advancements on the synthesis and biological significance of pipecolic acid and its derivatives. Journal of Molecular Structure, 1268, 133719. [Link]
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623. [Link]
Al-Rooqi, M. M., et al. (2022). Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives. ResearchGate. [Link]
Fields, G. B. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry. NovaBiochem. [Link]
Reddy, G. V., et al. (2014). One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry, 12(4), 640-647. [Link]
Lovering, F., et al. (2019). Navigating complex peptide structures using macrocycle conformational maps. Chemical Science, 10(4), 1151-1159. [Link]
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
Carcenac, Y., et al. (2016). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 55(44), 13795-13799. [Link]
Somu, S., & Johnson, R. L. (2005). Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactam Scaffolds as β-Turn Mimics. ResearchGate. [Link]
Ohkata, K., et al. (2021). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. Molecules, 26(10), 2975. [Link]
Levinthal, D. S., et al. (2002). Synthesis and biological activity of selective pipecolic acid-based TNF-alpha converting enzyme (TACE) inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(10), 1387-1390. [Link]
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
Xin, D., et al. (2014). A multi-faceted secondary structure mimic based on piperidine-piperidinones. Angewandte Chemie International Edition, 53(14), 3594-3598. [Link]
Lee, S., et al. (2018). Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy. Physical Chemistry Chemical Physics, 20(2), 1079-1087. [Link]
Matiukhina, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1391. [Link]
Burgess, K., et al. (2012). Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. ACS Combinatorial Science, 14(3), 182-193. [Link]
Williamson, D. J., et al. (2021). Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. Journal of Medicinal Chemistry, 64(23), 17356-17368. [Link]
Jackson, R. F. W. (2007). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]
Shi, Z., et al. (2005). The polyproline II conformation in short alanine peptides is noncooperative. Proceedings of the National Academy of Sciences, 102(49), 17650-17653. [Link]
Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich. [Link]
Xin, D., et al. (2014). A multifaceted secondary structure mimic based on piperidine-piperidinones. PubMed, 53(14), 3594-3598. [Link]
Gessini, A., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(16), 4966. [Link]
American Chemical Society. (n.d.). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. ACS. [Link]
Royo, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7559. [Link]
Guzmán, F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc. [Link]
Kim, H., et al. (2019). Convergent Synthesis of trans-2,6-Disubstituted Piperidine Alkaloid, (-)-iso-6-Spectaline by Palladium-Catalyzed Cyclization. Molecules, 24(12), 2297. [Link]
Havlin, R. H., et al. (1997). Determination of Dihedral Angles in Peptides through Experimental and Theoretical Studies of R-Carbon Chemical Shielding Tensors. Journal of the American Chemical Society, 119(48), 11624-11631. [Link]
Paul, P.K.C., et al. (1986). Stereochemically constrained peptides. Theoretical and experimental studies on the conformations of peptides containing 1-aminocyclohexanecarboxylic acid. Journal of the American Chemical Society, 108, 6363-6370. [Link]
The Penguin Prof. (2020, December 27). Peptide bond, Dihedral angles and Ramachandran plot [Video]. YouTube. [Link]
Vinogradov, A. A., et al. (2021). Discovery, X-ray structure and CPP-conjugation enabled uptake of p53/MDM2 macrocyclic peptide inhibitors. RSC Chemical Biology, 2(3), 856-862. [Link]
Cawood, E., et al. (2023). Understanding β-strand mediated protein-protein interactions using peptidomimetics: tuning binding affinity of intrinsically disordered sequences by covalent backbone modification. ChemRxiv. [Link]
D'Souza, R. N., et al. (2024). Nucleation of a key beta-turn promotes cyclotide oxidative folding. ResearchGate. [Link]
Zosel, F., et al. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. [Link]
Szolnoki, G., et al. (2018). Synthesis of Fmoc- and Boc-Protected (2S,5S)- and (2R,5R)-5- Aminomethylprolines. The Journal of Organic Chemistry, 83(22), 13839-13847. [Link]
Gasparian, M. (2018). Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. Chapman University Digital Commons. [Link]
Stephanie, F., et al. (2024). Structure of a Cyclic Peptide as an Inhibitor of Mycobacterium tuberculosis Transcription: NMR and Molecular Dynamics Simulations. ResearchGate. [Link]
Stead, D., et al. (2014). Directed functionalization of 1,2-dihydropyridines: stereoselective synthesis of 2,6-disubstituted piperidines. Organic Letters, 16(15), 3938-3941. [Link]
London, R. E., et al. (1998). Multiconformational analysis of solution NOE data for the Ac-(L)proline-(D)alanine-NHMe dipeptide in a nonprotic solvent. Journal of the American Chemical Society, 120(44), 11523-11534. [Link]
Sharma, G., et al. (2014). Conformational preferences of the 2-methylproline residue and its role in stabilizing β-turn and polyproline II structures of peptides. New Journal of Chemistry, 38(11), 5551-5561. [Link]
Al-Masoudi, N. A., et al. (2019). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. Molecules, 24(19), 3463. [Link]
AK LECTURES. (2020, December 27). Peptide bond, Dihedral angles and Ramachandran plot [Video]. YouTube. [Link]
Kaczmarek, K., & Zabrocki, J. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. eScholarship. [Link]
Application Note: Mastering the Solid-Phase Synthesis of Peptides Containing α,α-Disubstituted Amino Acids
An in-depth technical guide for researchers, scientists, and drug development professionals. Introduction: The Structural and Therapeutic Promise of α,α-Disubstituted Amino Acids α,α-Disubstituted amino acids (α,α-AAs) a...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction: The Structural and Therapeutic Promise of α,α-Disubstituted Amino Acids
α,α-Disubstituted amino acids (α,α-AAs) are non-proteinogenic building blocks characterized by the presence of two substituents on the alpha-carbon atom. This unique structural feature imparts significant and desirable properties to peptides. The most well-studied example, α-aminoisobutyric acid (Aib), features two methyl groups at the α-position. The incorporation of Aib and other α,α-AAs into peptide sequences enforces a restricted conformational flexibility, strongly promoting the formation of stable helical structures (such as 3₁₀- and α-helices).[1][2]
From a therapeutic standpoint, this structural rigidity offers two primary advantages:
Enhanced Proteolytic Stability: The steric bulk around the peptide bond hinders enzymatic degradation, significantly extending the in-vivo half-life of the peptide drug candidate.[1]
Improved Target Binding: By pre-organizing the peptide into a bioactive conformation, the entropic penalty upon binding to a target receptor is minimized, potentially leading to higher affinity and specificity.[1]
These benefits have made α,α-AAs critical components in the design of peptide antibiotics (peptaibols), ion channels, and other pharmacologically active peptides.[2] However, the very steric hindrance that provides these advantages presents a formidable challenge to their efficient incorporation using standard Solid-Phase Peptide Synthesis (SPPS) protocols.[3][4][5] This guide provides a detailed examination of these challenges and offers robust, field-proven protocols to achieve high-yield synthesis of peptides rich in α,α-disubstituted residues.
The Core Challenge: Overcoming Steric Hindrance in Peptide Bond Formation
The primary obstacle in the SPPS of α,α-AAs is the severe steric congestion at the reaction centers. This manifests in two ways:
Hindered Amine Nucleophile: During coupling, the N-terminal amine of the resin-bound α,α-AA is sterically shielded by its own α-substituents, making it a poor nucleophile for attacking the activated carboxyl group of the incoming amino acid.[4]
Hindered Carboxyl Activation: Conversely, when an α,α-AA is being coupled to the growing peptide chain, its carboxyl group is sterically hindered, making activation and subsequent reaction with the resin-bound amine slow and inefficient.
These factors lead to dramatically reduced coupling rates and a high propensity for incomplete reactions, resulting in deletion sequences that are difficult to purify from the final product.[4][5] Traditional coupling reagents, such as carbodiimides alone, are often insufficient to drive these reactions to completion.[4]
Caption: The steric bulk of α,α-AAs shields the reactive centers.
Strategic Approaches for Efficient Synthesis
Successful incorporation of α,α-AAs relies on a multi-faceted approach involving optimized protecting group strategies, high-potency coupling reagents, and tailored reaction conditions.
Protecting Group Strategy
The choice of Nα-protecting group follows standard SPPS methodologies, with the 9-fluorenylmethoxycarbonyl (Fmoc) group being the most common due to its base-lability, which allows for mild deprotection conditions.[6][7][8] This is orthogonal to the acid-labile side-chain protecting groups and cleavage conditions.[9][10] Since many common α,α-AAs like Aib lack a reactive side chain, the complexity of side-chain protection is often avoided, simplifying the overall process.[1]
The foundational SPPS cycle remains the same:
Deprotection: Removal of the temporary Nα-Fmoc group to expose the free amine.
Activation & Coupling: Activation of the incoming Fmoc-α,α-AA's carboxyl group and its subsequent coupling to the resin-bound amine.
Washing: Thorough removal of excess reagents and by-products.
Caption: The standard Fmoc-based SPPS cycle for peptide elongation.
High-Potency Coupling Reagents
The selection of the coupling reagent is the most critical factor for success. Reagents must be highly reactive to overcome the high activation energy of the sterically hindered reaction.
Reagent Class
Examples
Mechanism/Advantages
Considerations
Carbodiimides + Additives
DIC / Oxyma
DIC forms a reactive O-acylisourea intermediate. Oxyma acts as a catalyst and suppresses side reactions. A proven, cost-effective method for Aib concatenation.[11][12][13]
Less potent than onium salts; may require longer reaction times or double coupling.
Aminium/Uronium Salts
HATU, HCTU, HBTU, TBTU, COMU
Form highly reactive OBt or Oxyma active esters. HATU is particularly effective for hindered couplings due to the reactivity of the 7-azabenzotriazole (OAt) ester.[14] COMU incorporates Oxyma for improved safety and solubility.[14][15]
Aminium reagents require a non-nucleophilic base (e.g., DIPEA) for activation.
Phosphonium Salts
PyBOP, PyAOP
Similar to aminium salts, forming reactive esters. PyAOP is very effective for coupling N-methylated and other hindered amino acids.[16]
By-product (HMPA from BOP) can be toxic; PyBOP is a safer alternative.[13][14]
Specialty Reagents
TFFH, PyBrOP
TFFH generates highly reactive amino acid fluorides in situ, which are excellent for coupling sterically demanding residues like Aib.[14] PyBrOP is a more reactive phosphonium salt used for particularly difficult couplings.[16]
Often reserved for the most challenging sequences due to higher cost.
Optimized Reaction Conditions
Beyond the choice of reagent, optimizing the reaction environment is crucial.
Double Coupling: A standard practice where, after the initial coupling reaction, the resin is washed and the coupling step is repeated with a fresh solution of activated amino acid. This helps drive the reaction to completion.
Extended Reaction Times: Couplings involving α,α-AAs may require significantly longer reaction times (e.g., 2-4 hours or even overnight) compared to standard amino acids (30-60 minutes).[1]
Microwave-Enhanced SPPS: The application of microwave energy can dramatically accelerate coupling reactions.[3] This technique drives difficult couplings of bulky amino acids to completion quickly and efficiently, often reducing reaction times from hours to minutes.[3]
Use of Dipeptide Building Blocks: For sequences containing consecutive α,α-AA residues (e.g., -Aib-Aib-), using a pre-synthesized Fmoc-Aib-Aib-OH dipeptide can be highly advantageous. This overcomes one of the difficult coupling steps in the more controlled environment of solution-phase chemistry, leading to improved purity and overall yield in the final SPPS.[17]
Protocols for a Self-Validating System
The following protocols are designed to ensure success through robust chemistry and include checkpoints for reaction monitoring.
Protocol 1: General Manual SPPS Cycle for α,α-AA Incorporation
This protocol outlines a single cycle for adding one Fmoc-α,α-AA to a resin-bound peptide.
Materials:
Fmoc-deprotected peptide-resin (1.0 eq.)
Fmoc-α,α-amino acid (4.0 eq.)
Coupling Reagent (e.g., HATU) (3.9 eq.)
Base: N,N-Diisopropylethylamine (DIPEA) (8.0 eq.)
Solvent: N,N-Dimethylformamide (DMF)
Deprotection Solution: 20% (v/v) Piperidine in DMF
Washing Solvents: Dichloromethane (DCM)
Procedure:
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
Fmoc Deprotection:
Treat the resin with 20% piperidine/DMF for 3 minutes. Drain.
Treat again with 20% piperidine/DMF for 10 minutes. Drain.
Wash the resin thoroughly with DMF (5 times) and DCM (3 times), ensuring complete removal of piperidine.
Coupling Reaction (See Protocol 2 for detailed pre-activation):
Add the pre-activated solution of Fmoc-α,α-AA to the resin.
Agitate the reaction vessel at room temperature for 2 hours.
Monitoring the Coupling:
Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and dry.
Perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction. A positive result (blue/purple beads) indicates incomplete coupling.
Post-Coupling Wash: Wash the resin with DMF (5 times) to remove all soluble reagents.
Decision Point:
If the ninhydrin test is negative, proceed to the next cycle (return to Step 2).
If the ninhydrin test is positive, perform a second coupling (double coupling) by repeating Step 3 with fresh reagents for another 2 hours. If the test remains positive, consider capping the unreacted amines with acetic anhydride before proceeding.
Protocol 2: High-Efficiency Coupling using HATU
This protocol details the critical pre-activation and coupling step for a sterically hindered residue like Fmoc-Aib-OH.
Scale: 0.1 mmol of resin-bound free amine.
Procedure:
Reagent Preparation:
In a separate vessel, dissolve Fmoc-Aib-OH (0.4 mmol, 4 eq.) and HATU (0.39 mmol, 3.9 eq.) in 2 mL of DMF.
Activation:
Add DIPEA (0.8 mmol, 8 eq.) to the amino acid/HATU solution.
Allow the solution to pre-activate for 1-2 minutes. The solution will typically change color.
Coupling:
Immediately add the activated solution to the vessel containing the deprotected peptide-resin (0.1 mmol).
Agitate the mixture at room temperature for 2 hours.
Follow-up: Proceed with Monitoring and Post-Coupling Wash as described in Protocol 1.
Protocol 3: Automated Synthesis using DIC/Oxyma
This method is well-suited for automated synthesizers and for building sequences with multiple consecutive Aib residues.[11][12]
Reagent Solutions for Synthesizer:
Fmoc-Aib-OH solution (e.g., 0.5 M in DMF)
DIC solution (e.g., 0.5 M in DMF)
Oxyma solution (e.g., 0.5 M in DMF)
Automated Synthesizer Cycle (Coupling Step):
The synthesizer delivers the Fmoc-Aib-OH solution (4 eq.) to the reaction vessel.
The DIC solution (4 eq.) and Oxyma solution (4 eq.) are added.
The reaction is programmed to run for an extended time, typically 60-120 minutes per coupling. For sequences with >3 consecutive Aib residues, a double coupling protocol is strongly recommended.
Microwave-assisted instruments can significantly shorten this time (e.g., 5-15 minutes at elevated temperature).[3]
References
Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications (RSC Publishing).
Application Note: Strategic Incorporation of 2-Methylpiperidine-2-carboxamide into Cyclic Peptides for Enhanced Drug-like Properties
Introduction: The Challenge and Opportunity of Constrained Peptides Cyclic peptides are a promising class of therapeutics that bridge the gap between small molecules and large biologics.[1][2] Their constrained macrocycl...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Challenge and Opportunity of Constrained Peptides
Cyclic peptides are a promising class of therapeutics that bridge the gap between small molecules and large biologics.[1][2] Their constrained macrocyclic structure often leads to improved metabolic stability, enhanced target affinity, and increased cell permeability compared to their linear counterparts.[1][3] However, achieving the optimal balance of rigidity and conformational flexibility for potent biological activity remains a significant challenge in peptide drug design.
The incorporation of non-natural or sterically hindered amino acids is a powerful strategy to modulate the three-dimensional structure and pharmacological properties of cyclic peptides.[4] 2-Methylpiperidine-2-carboxamide, a cyclic alpha,alpha-disubstituted amino acid analog, offers a unique structural element. Its rigid piperidine ring and the quaternary carbon at the alpha-position can enforce a specific local geometry, significantly influencing the overall conformation of the peptide backbone.[5] This application note provides a detailed guide on the synthetic strategies, key considerations, and experimental protocols for the successful incorporation of 2-methylpiperidine-2-carboxamide into cyclic peptides.
Rationale for Incorporating 2-Methylpiperidine-2-carboxamide
Introducing a 2-methylpiperidine-2-carboxamide residue into a peptide sequence has a profound impact on its conformational landscape and physicochemical properties.
Conformational Rigidity: The sterically demanding nature of the quaternary alpha-carbon restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone in its vicinity.[5] This localized rigidity can help to pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target.[6]
Metabolic Stability: The N-alkylated piperidine ring and the absence of an alpha-proton make the adjacent peptide bonds highly resistant to enzymatic degradation by proteases.[3] This can significantly extend the in vivo half-life of the peptide therapeutic.
Modulation of Lipophilicity: The piperidine moiety increases the lipophilicity of the peptide, which can influence its membrane permeability and overall pharmacokinetic profile. Careful placement within the sequence is crucial to balance solubility and permeability.
Synthetic Strategies and Key Considerations
The main challenge in incorporating 2-methylpiperidine-2-carboxamide is the difficulty in forming the amide bond due to the steric hindrance of the alpha-quaternary center.[7] Standard peptide coupling conditions often result in low yields or complete failure. Overcoming this requires optimized coupling strategies and careful selection of reagents.
Synthesis of Fmoc-Protected 2-Methylpiperidine-2-carboxylic Acid
Before it can be used in peptide synthesis, the commercially available 2-methylpiperidine-2-carboxylic acid must be protected with a fluorenylmethyloxycarbonyl (Fmoc) group on the piperidine nitrogen. This is a critical first step for compatibility with standard solid-phase peptide synthesis (SPPS).
Solid-Phase Peptide Synthesis (SPPS) Workflow
The incorporation is typically performed using an automated or manual SPPS synthesizer.[8] The general workflow is outlined below.
Figure 1: General SPPS workflow for incorporating 2-methylpiperidine-2-carboxamide.
Optimized Coupling Conditions
Standard coupling reagents often fail to efficiently couple the sterically hindered Fmoc-2-methylpiperidine-2-carboxylic acid. More potent coupling agents are necessary to drive the reaction to completion.
Table 1: Comparison of coupling reagents for sterically hindered amide bond formation.
Expert Insight: Using a less nucleophilic base like collidine instead of DIPEA can minimize racemization, though this is less of a concern for the achiral 2-methylpiperidine-2-carboxylic acid. Double coupling (repeating the coupling step) is highly recommended to ensure the reaction is complete. It is critical to monitor the coupling efficiency with a Kaiser test or by analyzing a micro-cleavage sample by LC-MS.
Head-to-Tail Cyclization Strategies
After the linear peptide containing the 2-methylpiperidine-2-carboxamide residue is synthesized and cleaved from the resin, the final step is macrocyclization.[1][14] The choice of where to cyclize and the reaction conditions are crucial for obtaining a good yield of the desired cyclic monomer over oligomeric byproducts.[15]
Solution-Phase Cyclization: This is the most common method. The linear peptide is dissolved at a high dilution (typically 0.1-1 mM) in a solvent like DMF or DCM. A coupling reagent is then added to promote the intramolecular amide bond formation.[14][16]
On-Resin Cyclization: In some cases, cyclization can be performed while the peptide is still attached to the solid support. This can favor intramolecular cyclization through a pseudo-dilution effect, but it requires an orthogonal protection strategy for the C-terminal carboxyl group and the N-terminal amino group.[13][16]
Figure 2: Workflow for solution-phase head-to-tail cyclization.
Trustworthiness Check: The success of cyclization is highly dependent on the peptide sequence. The rigid 2-methylpiperidine-2-carboxamide can pre-organize the linear precursor into a conformation that is either favorable or unfavorable for cyclization.[16] If cyclization yields are low, consider redesigning the linear sequence to place the hindered residue at a different position or inserting a turn-inducing amino acid (e.g., Gly, Pro) adjacent to the cyclization site.
Detailed Experimental Protocols
Protocol 1: Coupling of Fmoc-2-methylpiperidine-2-carboxylic acid during SPPS
Resin Preparation: After deprotecting the N-terminal Fmoc group of the preceding amino acid on the resin-bound peptide, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-2-methylpiperidine-2-carboxylic acid (4 eq. relative to resin loading), HATU (3.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF. Allow the mixture to pre-activate for 2-5 minutes.
Coupling Reaction: Add the activated coupling cocktail to the resin. Agitate the reaction vessel at room temperature for 4 hours.
Monitoring: Take a small sample of resin beads, wash them, and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), proceed to step 5.
Double Coupling (if necessary): Drain the reaction vessel and repeat steps 2-3 for another 4 hours.
Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (5x), DCM (3x), and DMF (3x) to remove any unreacted reagents and byproducts before proceeding to the next deprotection step.[8]
Peptide Preparation: The purified, fully deprotected linear peptide precursor should be lyophilized to remove any residual TFA from HPLC purification.
Reaction Setup: Prepare a solution of the linear peptide in DMF at a concentration of 0.5 mg/mL (high dilution is critical). In a separate, larger flask, add additional DMF and the chosen base (e.g., DIPEA, 4-6 eq.).
Slow Addition: Using a syringe pump, add the peptide solution to the rapidly stirring DMF/base solution over 4-6 hours. This slow addition maintains a low concentration of the peptide, favoring intramolecular cyclization over intermolecular reactions.[16]
Coupling Reagent Addition: Concurrently with the peptide addition, or after half the peptide has been added, add the cyclization reagent (e.g., DPPA - diphenylphosphoryl azide, 1.5 eq.) to the main reaction flask.
Reaction: Allow the reaction to stir at room temperature for 12-24 hours after the addition is complete.
Workup and Purification: Monitor the reaction by LC-MS. Once complete, quench the reaction (e.g., with a small amount of water), concentrate the solvent under reduced pressure, and purify the crude cyclic peptide by preparative RP-HPLC.
Characterization
The final cyclic peptide must be rigorously characterized to confirm its identity and purity.
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the product and assess its purity. The mass of the cyclic peptide will be 18 Da (the mass of H₂O) less than its linear precursor.
NMR (Nuclear Magnetic Resonance) Spectroscopy: 1D (¹H) and 2D (COSY, TOCSY, NOESY) NMR experiments can be used to confirm the structure and provide insights into the three-dimensional conformation of the peptide in solution. The unique signals from the methyl and piperidine protons can serve as valuable probes.[17]
Conclusion
The incorporation of 2-methylpiperidine-2-carboxamide is a powerful tool for medicinal chemists developing cyclic peptides with enhanced stability and constrained conformations. The synthetic challenges posed by this sterically hindered building block can be overcome with optimized, high-efficiency coupling reagents like HATU or COMU and carefully controlled cyclization conditions. The resulting peptides, with their unique structural and physicochemical properties, are valuable candidates for the development of next-generation peptide therapeutics.
References
SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. (n.d.). Retrieved February 17, 2026, from [Link]
Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349–358. [Link]
Coppock, M. B., & Winton, A. J. (Eds.). (2022). Peptide Macrocycles: Methods and Protocols. Springer.
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
Zhang, C., et al. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews, 53(1), 18-52. [Link]
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
Nalawansha, D. A., & G-protein coupled receptor-mediated cell signaling. (2020). Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Chemical Biology, 1(2), 90-103. [Link]
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509–524. [Link]
Wang, Y., et al. (2021). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 19(25), 5585-5589. [Link]
Che, Y., & Marshall, G. R. (2009). A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation. Biopolymers, 92(5), 405–416. [Link]
Karaca, E., et al. (2017). Cyclization and Docking Protocol for Cyclic Peptide–Protein Modeling Using HADDOCK2.4. Structure, 25(10), 1623-1633.e6. [Link]
Tanaka, M. (2007). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Journal of Synthetic Organic Chemistry, Japan, 65(8), 804-814.
Solid-Phase Peptide Synthesis. (n.d.). Springer Nature Experiments. Retrieved February 17, 2026, from [Link]
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved February 17, 2026, from [Link]
Principle for the solid-phase of head-to-tail cyclized peptides employing an oxidation-labile aryl hydrazide linker. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. (n.d.). Retrieved February 17, 2026, from [Link]
Solid phase peptide synthesis methods and associated systems. (n.d.). Google Patents.
Vinogradov, A. A., et al. (2014). Understanding and Designing Head-to-Tail Cyclic Peptides. Journal of Chemical Information and Modeling, 54(7), 1839-1849. [Link]
Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. (n.d.). Biotage. Retrieved February 17, 2026, from [Link]
Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. (n.d.). Retrieved February 17, 2026, from [Link]
Nielsen, D. S., et al. (2017). Improving on Nature: Making a Cyclic Heptapeptide Orally Bioavailable. Angewandte Chemie International Edition, 56(48), 15464-15468. [Link]
Methods for the synthesis of cyclic peptides. (n.d.). Google Patents.
Synthesis of Cyclic Peptides. (n.d.). In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed. (pp. 433-470).
Automated Synthesis of Cyclic Peptides on Biotage® Initiator+ Alstra™. (n.d.). Biotage. Retrieved February 17, 2026, from [Link]
Hemu, X., et al. (2016). Biomimetic Synthesis of Cyclic Peptides using Novel Thioester Surrogates. Peptide Science, 106(4), 452-461. [Link]
Application Notes and Protocols: Strategic Use of Protecting Groups for 2,2-Disubstituted Piperidines
Introduction: The Synthetic Challenge of 2,2-Disubstituted Piperidines The 2,2-disubstituted piperidine motif is a cornerstone in the architecture of numerous biologically active molecules, including pharmaceuticals and...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Synthetic Challenge of 2,2-Disubstituted Piperidines
The 2,2-disubstituted piperidine motif is a cornerstone in the architecture of numerous biologically active molecules, including pharmaceuticals and natural products. The presence of a quaternary center adjacent to the nitrogen atom imparts unique conformational constraints and metabolic stability, often leading to enhanced pharmacological properties. However, this structural feature also presents a significant hurdle in their chemical synthesis. The steric hindrance imposed by the gem-disubstitution at the C2 position profoundly impacts the reactivity of the piperidine nitrogen, making the introduction and removal of protecting groups a non-trivial task.[1]
This technical guide provides a comprehensive overview of protecting group strategies tailored for the synthesis and modification of 2,2-disubstituted piperidines. We will delve into the nuances of selecting an appropriate protecting group, provide detailed, field-proven protocols for their application and cleavage, and offer insights into overcoming the challenges posed by steric congestion. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules featuring this important heterocyclic scaffold.
The Imperative of Nitrogen Protection
In the multi-step synthesis of complex molecules, the piperidine nitrogen, being a nucleophilic and basic center, can interfere with a wide range of chemical transformations. Protecting the nitrogen atom as a less reactive derivative, such as a carbamate, is essential to:
Prevent unwanted side reactions: Masking the nucleophilicity of the nitrogen prevents its participation in reactions intended for other functional groups in the molecule.
Enable specific C-H functionalization: The nature of the N-protecting group can direct the regioselectivity of C-H functionalization on the piperidine ring.
Facilitate purification: The introduction of a protecting group can alter the polarity and crystallinity of the molecule, often simplifying purification by chromatography or crystallization.
The choice of a suitable protecting group is governed by its stability to the reaction conditions planned for subsequent steps and the ease and selectivity of its eventual removal. This concept of "orthogonal protection," where one protecting group can be removed in the presence of others, is a central tenet of modern synthetic strategy.[2]
Navigating the Steric Maze: A Comparative Analysis of Common Protecting Groups
The steric hindrance around the nitrogen in 2,2-disubstituted piperidines necessitates a careful selection of the protecting group and often requires more forcing conditions for its introduction compared to less hindered amines. Here, we compare the three most widely used nitrogen protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
The Robust Workhorse: tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most common nitrogen protecting groups due to its general stability to a wide range of non-acidic conditions.[3]
Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. For sterically hindered amines like 2,2-disubstituted piperidines, the reaction may be sluggish and require elevated temperatures, a stronger base, or a catalyst such as 4-(dimethylamino)pyridine (DMAP).
Stability: The Boc group is stable to basic conditions, hydrogenolysis, and many nucleophilic reagents.[3] This robustness makes it an excellent choice for syntheses involving these types of reactions.
Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent.[4][5] The mechanism involves the formation of a stable tert-butyl cation.[5] For sterically hindered N-Boc piperidines, deprotection might require longer reaction times or slightly elevated temperatures. Milder, selective deprotection methods using reagents like oxalyl chloride in methanol have also been reported and can be beneficial when dealing with acid-sensitive substrates.[6][7]
The Versatile Veteran: Benzyloxycarbonyl (Cbz or Z) Group
The Cbz group is another stalwart in amine protection, offering a different orthogonality compared to the Boc group.[8]
Introduction: The Cbz group is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions, often in a biphasic system (Schotten-Baumann conditions).[8] Similar to Boc protection, the acylation of sterically hindered 2,2-disubstituted piperidines may require extended reaction times or elevated temperatures.
Stability: The Cbz group is stable to acidic and basic conditions, making it orthogonal to the Boc group.[8]
Deprotection: The most common method for Cbz group removal is catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[8] This method is exceptionally mild and clean, yielding the deprotected amine, toluene, and carbon dioxide as byproducts.[8][9][10] For molecules containing other reducible functional groups (e.g., alkenes, alkynes, or some aromatic systems), this method may not be suitable. Alternative deprotection can be achieved under strongly acidic conditions, such as with HBr in acetic acid, or with certain Lewis acids.[11][12]
The Base-Labile Specialist: 9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is renowned for its lability under mild basic conditions, making it a key player in solid-phase peptide synthesis and a valuable tool for orthogonal protection strategies.[13][14]
Introduction: The Fmoc group is typically introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a mild base.[13]
Stability: The Fmoc group is stable to acidic conditions and hydrogenolysis, providing orthogonality to both Boc and Cbz groups.[13]
Deprotection: The Fmoc group is cleaved by treatment with a secondary amine, most commonly a solution of piperidine in N,N-dimethylformamide (DMF).[13][15] The deprotection mechanism proceeds via a β-elimination pathway.
Data Presentation: A Comparative Summary of Protecting Groups
The following protocols are provided as a starting point and may require optimization based on the specific 2,2-disubstituted piperidine substrate. For sterically hindered substrates, it is often necessary to increase reaction times, temperatures, and/or the equivalents of reagents.
Protocol 1: N-Boc Protection of 2,2-Dimethylpiperidine
This protocol describes the introduction of the Boc protecting group onto the sterically hindered nitrogen of 2,2-dimethylpiperidine. The use of elevated temperature and a slight excess of Boc₂O is often necessary to drive the reaction to completion.
Materials:
2,2-Dimethylpiperidine
Di-tert-butyl dicarbonate ((Boc)₂O)
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
To a solution of 2,2-dimethylpiperidine (1.0 equiv) in anhydrous DCM, add triethylamine (1.5 equiv).
Add a catalytic amount of DMAP (0.1 equiv).
Add di-tert-butyl dicarbonate (1.2 equiv) portion-wise at room temperature.
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. If the reaction is sluggish, gently heat the mixture to reflux (approx. 40 °C).
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
The crude product can be purified by silica gel column chromatography if necessary.
Protocol 2: N-Cbz Protection of 2,2-Dimethylpiperidine
This protocol details the introduction of the Cbz group. Due to the steric hindrance, the reaction may require a longer reaction time compared to less substituted amines.
Materials:
2,2-Dimethylpiperidine
Benzyl chloroformate (Cbz-Cl)
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
Tetrahydrofuran (THF) and Water
Ethyl acetate (EtOAc)
Brine
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Dissolve 2,2-dimethylpiperidine (1.0 equiv) in a mixture of THF and water (e.g., 2:1 v/v).
Add sodium carbonate (2.0 equiv) and cool the mixture to 0 °C in an ice bath.
Slowly add benzyl chloroformate (1.1 equiv) dropwise, maintaining the temperature at 0 °C.
Allow the reaction to warm to room temperature and stir vigorously overnight.
Monitor the reaction by TLC or GC-MS.
Dilute the reaction mixture with water and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography.[8]
Protocol 3: Acid-Catalyzed Deprotection of N-Boc-2,2-Dimethylpiperidine
This protocol describes the removal of the Boc group using trifluoroacetic acid. For sterically hindered substrates, the deprotection may require a slightly longer reaction time to ensure complete removal.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Dissolve N-Boc-2,2-dimethylpiperidine (1.0 equiv) in DCM.
Add trifluoroacetic acid (5-10 equiv) at room temperature.
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.[4]
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution or 1M NaOH solution until the mixture is basic.
Extract the aqueous layer with DCM.
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the deprotected amine.
Protocol 4: Hydrogenolysis of N-Cbz-2,2-Dimethylpiperidine
This protocol details the mild and efficient removal of the Cbz group by catalytic hydrogenolysis.
Materials:
N-Cbz-2,2-dimethylpiperidine
Palladium on carbon (10% Pd/C)
Methanol (MeOH) or Ethanol (EtOH)
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
Celite®
Procedure:
Dissolve N-Cbz-2,2-dimethylpiperidine (1.0 equiv) in methanol or ethanol in a flask suitable for hydrogenation.
Carefully add 10% Pd/C (5-10 mol% by weight).
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or 1 atm) at room temperature.
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
Concentrate the filtrate under reduced pressure to yield the deprotected 2,2-dimethylpiperidine.[8][10]
Visualization of Protecting Group Strategies
Decision-Making Workflow for Protecting Group Selection
Caption: A decision tree for selecting a suitable protecting group for 2,2-disubstituted piperidines based on the planned subsequent reaction conditions.
General Workflow for Protection and Deprotection
Caption: A generalized workflow illustrating the protection-reaction-deprotection sequence in the synthesis of 2,2-disubstituted piperidine derivatives.
Conclusion: Enabling the Synthesis of Complex Piperidines
The strategic selection and application of nitrogen protecting groups are critical for the successful synthesis of complex molecules containing the 2,2-disubstituted piperidine scaffold. While steric hindrance presents a notable challenge, a thorough understanding of the properties of common protecting groups like Boc, Cbz, and Fmoc, coupled with optimized reaction protocols, can overcome these synthetic hurdles. By carefully considering the orthogonality of the chosen protecting group with the overall synthetic plan, researchers can confidently navigate the intricate pathways to novel and medicinally important compounds.
References
Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
RSC Advances. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
PubMed. (2026, January 1). Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. Retrieved from [Link]
PMC. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]
MDPI. (n.d.). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 2,2‐disubstituted azetidines, pyrrolidines, and... Retrieved from [Link]
MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
ResearchGate. (2025, August 6). A mild and selective method for N-Boc deprotection. Retrieved from [Link]
RSC Publishing. (2022, October 11). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from [Link]
PMC. (2022, May 2). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Retrieved from [Link]
Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved from [Link]
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
PubMed. (n.d.). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
MDPI. (2020, December 15). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Retrieved from [Link]
Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]
ScienceDirect. (n.d.). Recent advances in the synthesis of piperidones and piperidines. Retrieved from [Link]
PubMed. (2025, December 17). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. Retrieved from [Link]
Prezi. (2026, February 2). Comparative Analysis of Fmoc and Boc Strategies in Peptide Synthesis. Retrieved from [Link]
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
MDPI. (n.d.). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Retrieved from [Link]
RSC Publishing. (n.d.). Orthogonal protection of peptides and peptoids for cyclization by the thiol-ene reaction and conjugation. Retrieved from [Link]
H2O. (n.d.). Protecting groups in organic synthesis. Retrieved from [Link]
User Query: "Why are my yields <20% when coupling Aib or N-Me-Ala, even with double coupling?"
Technical Diagnosis:
The failure is rarely due to chemical inactivity but rather kinetic stalling caused by the quaternary carbon at the
-position. In standard amino acids, the -carbon has a proton (H) which takes up minimal space.[1] In -methyl amino acids (e.g., Aib, -Me-Phe), this proton is replaced by a methyl group.[1]
This creates a "Steric Wall" that blocks the nucleophilic attack of the amine onto the activated ester. The reaction rate (
) drops by orders of magnitude compared to Ala or Gly.
Mechanism of Failure
Steric Clash: The extra methyl group physically shields the nitrogen nucleophile (if N-terminal) or the activated carbonyl (if C-terminal).[1]
Slow Kinetics: The half-life of the coupling reaction extends from minutes to hours.
Competing Reactions: Because coupling is slow, side reactions (e.g., guanidinylation of the amine by HBTU/HATU) become kinetically competitive, permanently capping the chain.
Figure 1: Mechanistic pathway showing how steric hindrance leads to kinetic stalling and subsequent side reactions (deletion sequences).
Reagent Selection: The "Heavy Artillery"
Standard reagents (HBTU, DIC/HOBt) are insufficient for
-methyl couplings.[1] You must upgrade to Phosphonium or 7-Aza-benzotriazole based systems.[1]
Comparative Reagent Performance Table
Reagent Class
Reagent
Efficacy for -Me
Rec. Base
Notes
Standard
HBTU / HCTU
Low
DIPEA
Avoid.[1] High risk of guanidinylation (capping) during slow reactions.[1]
Advanced
HATU
High
DIPEA/Collidine
The historical "Gold Standard." Excellent reactivity but expensive.
Next-Gen
COMU
Very High
DIPEA
Recommended. Safer (non-explosive), often higher yield than HATU, uses Oxyma.[1][2]
Phosphonium
PyAOP
High
DIPEA
Excellent for N-Me to N-Me couplings.[1] No guanidinylation risk.
Specialist
TFFH
Critical
DIPEA
Generates Acid Fluorides. Essential for Aib-Aib bonds.[1]
Reagent Decision Matrix
Figure 2: Decision tree for selecting the correct coupling reagent based on steric difficulty.
Critical: Activation species of COMU are short-lived; add to resin immediately.[1]
Microwave Cycle 1 (The Push):
Temp: 75°C
Power: 30-50W (maintain temp)
Time: 5 minutes
Why? Heat provides the kinetic energy to overcome the rotational barrier created by the methyl group.
Wash:
Drain and wash resin with DMF (3x).
Re-Coupling (Mandatory):
Repeat steps 1-3 with fresh reagents.
Why? The first pass often stalls at 70-80% conversion.[1] The second pass drives it to >99%.
Capping (Optional but Recommended):
Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences in subsequent steps.
Troubleshooting & FAQs
Q: I am trying to couple Fmoc-Aib-OH to an N-terminal Aib residue (Aib-Aib bond). Even HATU failed. What now?A: The Aib-Aib linkage is one of the hardest in peptide chemistry.[1] HATU often fails because the activated ester is too bulky to approach the hindered amine.
Protocol: Convert Fmoc-Aib-OH to its acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).
Why? The fluoride atom is small (isosteric with H) and highly electron-withdrawing, creating a "turbo-charged" electrophile that can slip past the steric wall.[1]
Q: I am seeing racemization on the amino acid preceding the coupling. Why?A: When coupling to a hindered amine, the reaction is slow.[3][4][5] This requires prolonged exposure to base (DIPEA).[1] If the C-terminal amino acid on the resin is chiral (e.g., Cys, His), the base can abstract the
-proton, leading to epimerization.
Solution: Switch the base from DIPEA to 2,4,6-Trimethylpyridine (Collidine) .[1] It is a weaker, non-nucleophilic base that maintains activation pH but significantly reduces proton abstraction rates.
Q: Can I use DIC/Oxyma instead of HATU/COMU?A: Yes, and it is often preferred for automated synthesizers to avoid precipitation.
Optimization: You must use Microwave irradiation (90°C) for DIC/Oxyma couplings of Aib. Room temperature DIC/Oxyma will likely result in incomplete coupling.
Q: My LCMS shows a peak with +17 mass. What is this?A: This is likely Guanidinylation . If you used HBTU or HATU and the coupling was slow, the unreacted amine attacked the coupling reagent itself instead of the amino acid.
Fix: Switch to COMU or PyAOP (Phosphonium salt), which cannot form guanidinium byproducts.
References
El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
Foundational text on COMU and H
Wenschuh, H., et al. (1995). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using Fmoc Amino Acid Fluorides. Journal of Organic Chemistry, 60(2), 405-410.[1]
Establishes Acid Fluorides (TFFH) for Aib-Aib coupling.
Hymel, D., & Peterson, B. R. (2012). Synthetic cell surface receptors for delivery of therapeutics. In-text citation regarding Aib coupling protocols.
Validates microwave protocols for hindered amines.
Shelton, P. T., & Jensen, K. J. (2013). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis.[1] Methods in Molecular Biology, 1047, 23-41.[1]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #HATU-OPT-8824
Subject: Optimization of HATU/HOAt coupling for hindered secondary amines
Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist
Status: Open
Executive Summary
You are encountering difficulties coupling sterically hindered secondary amines (e.g., N-methyl amino acids, Aib residues, or bulky non-peptidic amines). Standard protocols often fail here due to the severe steric penalty in the transition state.
This guide moves beyond basic protocols to address the kinetic competition between product formation and deleterious side reactions (epimerization and guanidinylation). The HATU/HOAt system is the "gold standard" here specifically because the pyridine nitrogen at position 7 (N7) provides a neighboring group effect that accelerates the aminolysis rate by approximately two orders of magnitude compared to HBTU/HOBt.
Module 1: The Mechanism (Why it works)
To troubleshoot, you must visualize the "Invisible Hand" of the 7-aza group. Unlike HBTU, where the benzotriazole ring is passive, the HATU-derived active ester uses the N7 nitrogen to hydrogen-bond with the incoming amine. This positions the amine for intramolecular general base catalysis, lowering the activation energy for the nucleophilic attack.
Diagram 1: The Neighboring Group Effect & Guanidinylation Risk
This diagram contrasts the desired pathway (7-aza assisted coupling) against the parasitic pathway (guanidinylation) that occurs if the amine is added too early or the reaction is too slow.
Caption: Pathway A shows the desired 7-aza assisted coupling. Pathway B highlights the "Dead-End" guanidinylation side reaction (Mass +99) caused by free amine attacking unreacted HATU.
Module 2: Troubleshooting & FAQs
Q1: I see a mass shift of +99 Da (or +100) on LCMS. What happened?
Diagnosis: You have guanidinylated your amine.
Cause: The amine attacked the central carbon of the HATU reagent (the uronium/guanidinium center) instead of the activated acid.
The Fix:
Strict Pre-activation: You must allow the Acid + HATU + Base to react for 1-2 minutes before adding the amine. This ensures all HATU is consumed to form the OAt-ester.
Stoichiometry Check: Ensure HATU is the limiting reagent relative to the Acid (e.g., 0.98 eq HATU to 1.0 eq Acid). If excess HATU remains, the slow-reacting hindered amine will eventually attack it.
Q2: My reaction yield is <20% and the starting material remains.
Diagnosis: The active ester is hydrolyzing or rearranging faster than the amine can attack (Steric wall).
The Fix:
Solvent Switch: Switch from DMF to NMP (N-methylpyrrolidone) . NMP prevents aggregation and improves the solubility of the active species.
Double Coupling: Do not just wait longer. Filter, wash, and re-couple with fresh reagents.
HOAt Additive: Add 0.5 – 1.0 equivalents of free HOAt. This regenerates the highly reactive OAt-ester if it rearranges to the unreactive N-acyl species.
Q3: I am observing significant racemization (epimerization).
Diagnosis: Base-induced proton abstraction from the alpha-carbon.
The Fix:
Change the Base: Switch from DIPEA (pKa ~10.5) to TMP (2,4,6-Trimethylpyridine / Collidine) . Collidine is a weaker base (pKa ~7.4) sufficient to deprotonate the acid but less likely to deprotonate the alpha-carbon.
Temperature Control: Pre-activate at 0°C, then allow the coupling to proceed at Room Temperature.
Module 3: Optimized Protocol (SOP)
Application: Coupling N-methyl amino acids, Aib, or bulky secondary amines.[1]
Reagent Selection Guide
Component
Standard Choice
Optimized for Hindered/Chiral
Coupling Agent
HATU
HATU
Additive
None
HOAt (0.5 eq)
Base
DIPEA (DIEA)
Collidine (TMP)
Solvent
DMF
NMP
Concentration
0.1 M
0.2 - 0.3 M (Higher conc. drives kinetics)
Step-by-Step Workflow
Dissolution: Dissolve Carboxylic Acid (1.0 eq) and HATU (0.95 - 1.0 eq) in NMP. Note: Use slightly less HATU than Acid to prevent guanidinylation.
Base Addition (Activation): Add Collidine (2.0 - 3.0 eq).
Visual Check: The solution should turn yellow (release of HOAt anion).
The "Golden Window": Stir for exactly 2 minutes .
Critical: < 1 min = incomplete activation. > 5 min = risk of active ester hydrolysis/rearrangement.
Amine Addition: Add the Hindered Amine (1.0 - 1.2 eq) immediately after the 2-minute window.
Reaction: Stir at Room Temperature.
Monitoring: Check LCMS at 1 hour. If stuck, do not wait overnight; perform a re-coupling (double couple).
Module 4: Decision Logic Visualization
Use this flowchart to determine your next move if the standard HATU protocol fails.
Caption: Troubleshooting logic tree for HATU coupling failures. Identify the specific failure mode (Mass shift, Yield, or Purity) to select the correct optimization.
References
Carpino, L. A. (1993).[2][3] 1-Hydroxy-7-azabenzotriazole.[1][4][5] An efficient peptide coupling additive.[4][6][7] Journal of the American Chemical Society, 115(10), 4397–4398.[1][3]
The seminal paper introducing the 7-aza effect.
Abdelmoty, I., Albericio, F., Carpino, L. A., et al. (1994).[8] Structural studies of reagents for peptide bond formation: Crystal and molecular structures of HBTU and HATU.[8][9] Letters in Peptide Science, 1, 57–67.[8]
Clarifies that crystalline HATU exists as the guanidinium N-oxide salt.
Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation.[6][10][11][12][13] Methods in Enzymology, 289, 104-126.
Comprehensive review of coupling mechanisms and side reactions.
Technical Support Center: Synthesis of 2,2-Disubstituted Piperidines
Welcome to the Technical Support Center for the synthesis of 2,2-disubstituted piperidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexiti...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the synthesis of 2,2-disubstituted piperidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important heterocyclic scaffold. The inherent steric hindrance around the C2 position presents unique challenges, often leading to unexpected side reactions and low yields.
This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues encountered during synthesis.
Troubleshooting Guide: Common Synthetic Routes & Side Reactions
This guide is structured around the most common strategies used to synthesize 2,2-disubstituted piperidines. Each section addresses specific problems, explains the underlying chemical principles, and provides actionable solutions.
Section 1: Issues in Direct N-Alkylation & N-Arylation
Direct functionalization of a pre-existing 2,2-disubstituted piperidine is often challenging due to steric hindrance.
Question 1: My N-alkylation reaction is slow and incomplete, resulting in low yields. What are the primary causes and how can I fix this?
Answer:
Slow or incomplete N-alkylation is a classic problem when dealing with sterically hindered amines like 2,2-disubstituted piperidines. Several factors are likely at play:
Steric Hindrance: The primary culprit is the steric bulk of the two substituents at the C2 position, which physically blocks the nitrogen's lone pair from attacking the alkylating agent.[1]
Insufficient Basicity: The reaction generates an acid (e.g., HBr, HCl) as a byproduct. This acid protonates the starting piperidine, rendering it non-nucleophilic and effectively stopping the reaction.[1]
Poor Leaving Group: The reactivity of the alkylating agent is critical. Alkyl chlorides are less reactive than bromides, which are less reactive than iodides and triflates.
Suboptimal Solvent: The reaction rate is highly dependent on the solvent. Polar aprotic solvents like DMF or acetonitrile are generally preferred as they can stabilize charged intermediates.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low N-alkylation yield.
Recommended Solutions (Tabulated):
Parameter
Standard Condition
Optimized Condition for Hindered Substrates
Rationale
Base
None or Triethylamine
2-3 equivalents of K₂CO₃ or DIPEA (Hünig's base)
A non-nucleophilic base is required to neutralize the acid byproduct without competing in the alkylation.[2]
Alkylating Agent
Alkyl chloride/bromide
Alkyl iodide or triflate
Provides a better leaving group, increasing the reaction rate to overcome steric barriers.
Temperature
Room Temperature
50-80°C (in DMF or MeCN)
Provides the necessary activation energy to overcome the steric hindrance.[1]
Alternative
Direct Alkylation
Reductive Amination with an aldehyde/ketone
A milder, often more selective method that avoids over-alkylation and is less sensitive to steric bulk.[3]
Question 2: I'm observing a significant amount of a quaternary ammonium salt byproduct in my N-alkylation reaction. How can I prevent this?
Answer:
The formation of a quaternary ammonium salt indicates over-alkylation of the piperidine nitrogen.[1][4] This is a very common side reaction, especially when using highly reactive alkylating agents or when the desired tertiary amine product is of comparable nucleophilicity to the starting secondary amine.
Key Prevention Strategies:
Control Stoichiometry: Use a slight excess of the piperidine starting material (1.1 to 1.2 equivalents) relative to the alkylating agent (1.0 equivalent). This ensures the alkylating agent is the limiting reagent, minimizing its availability for a second alkylation.[2]
Slow Addition of Alkylating Agent: This is the most critical parameter. Adding the alkylating agent slowly (e.g., via syringe pump over several hours) keeps its instantaneous concentration low, favoring reaction with the more abundant secondary amine over the newly formed tertiary amine.[2][4]
Choice of Base: Using a bulky, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA or Hünig's base) can help.[2]
See Protocol 1 for a detailed experimental procedure to minimize this side reaction.
Section 2: Issues in Catalytic Hydrogenation of 2,2-Disubstituted Pyridines
The reduction of a corresponding pyridine is one of the most atom-economical routes to piperidines. However, the stability of the aromatic ring and the presence of substituents can lead to several side reactions.
Question 3: My pyridine hydrogenation is incomplete, stalling at the tetrahydropyridine intermediate or requiring very harsh conditions (high pressure/temperature). What's going wrong?
Answer:
This is a frequent challenge in pyridine reduction. The aromaticity of the pyridine ring makes it significantly more difficult to reduce than a simple olefin.[5] Furthermore, both the starting pyridine and the product piperidine are Lewis bases that can coordinate to and poison the metal catalyst, slowing down the reaction.[5]
Common Causes and Solutions:
Catalyst Poisoning: The nitrogen lone pair in pyridine and piperidine can bind strongly to the active sites of heterogeneous catalysts (like Pd, Pt), inhibiting their activity.
Solution: Perform the reaction in an acidic solvent like glacial acetic acid or with an acidic additive.[5][6][7] Protonation of the nitrogen reduces its Lewis basicity, preventing it from poisoning the catalyst and activating the ring towards reduction.
Insufficient Catalyst Activity: Standard catalysts like Pd/C may not be active enough for highly substituted or electron-rich pyridines.
Solution: Use more active catalysts such as Platinum(IV) oxide (PtO₂, Adams' catalyst) or Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃).[5][6][7][8] These are often more effective under milder conditions.
Formation of Stable Intermediates: The partially hydrogenated tetrahydropyridine can sometimes be a stable intermediate, especially with certain substitution patterns.[9]
Solution: Increasing hydrogen pressure and/or reaction time, or switching to a more active catalyst system, can help drive the reaction to completion.
Reaction Pathway and Side Products:
Caption: Reaction pathways in pyridine hydrogenation.
Question 4: During the hydrogenation of my functionalized pyridine, I'm observing the reduction of other groups (e.g., esters, nitriles, benzyl groups). How can I improve chemoselectivity?
Answer:
Achieving chemoselectivity is critical when other reducible functional groups are present. Harsh conditions required to reduce the pyridine ring often lead to the undesired reduction of more sensitive groups.
Strategies for Improving Chemoselectivity:
Catalyst Choice: Different catalysts have different selectivities. Rhodium-based catalysts are often more selective for the reduction of the pyridine ring while being less reactive towards other functional groups compared to Platinum or Palladium under certain conditions.[8]
Milder Conditions: The key is to find conditions that are active enough for the pyridine ring but mild enough to spare other groups. Recent advances have shown that catalysts like Rh₂O₃ can operate at lower pressures and temperatures (e.g., 5 bar H₂, 40 °C).[8]
Protecting Groups: If a particularly sensitive group is present, consider protecting it before hydrogenation and deprotecting it afterward.
Electrocatalytic Hydrogenation: This emerging technique can offer high selectivity under ambient temperature and pressure, avoiding the need for high-pressure H₂ gas and harsh thermal conditions.[10]
Section 3: Issues in Cyclization Reactions
Intramolecular cyclization is a powerful strategy for constructing the piperidine ring with defined stereochemistry at the 2-position.
Question 5: My intramolecular cyclization is giving me a mixture of products, including what appears to be a linear alkene byproduct instead of the desired piperidine. What is happening?
Answer:
This issue is characteristic of certain radical-mediated cyclization reactions. For instance, in the cyclization of linear amino-aldehydes catalyzed by cobalt(II), a competitive process can occur between the desired radical rebound to form the ring and a 1,5-hydrogen transfer.[9] This 1,5-H transfer quenches the radical and results in the formation of a linear alkene byproduct, reducing the yield of the desired cyclic product.
Potential Solutions:
Catalyst/Reagent Modification: The choice of catalyst or radical initiator can influence the relative rates of cyclization versus hydrogen transfer. Screening different metal catalysts or initiators may shift the equilibrium towards the desired product.
Substrate Modification: Altering the electronic or steric properties of the substrate can sometimes disfavor the 1,5-H transfer pathway.
Alternative Cyclization Strategy: If the side reaction cannot be suppressed, consider a different cyclization method, such as:
Reductive Amination: Intramolecular reductive amination of an amino-ketone or amino-aldehyde is a robust and high-yielding method.
Aza-Michael Addition: Intramolecular conjugate addition of an amine to an α,β-unsaturated ester or ketone.[9]
Biocatalysis: The use of transaminases to catalyze the amination of ω-chloroketones can trigger a spontaneous cyclization, providing high enantiomeric excess.[11][12] However, non-enzymatic side reactions like hydrolysis can occur.[11]
Frequently Asked Questions (FAQs)
Q1: My purified 2,2-disubstituted piperidine has turned yellow or brown upon storage. Is it still usable?
A: The discoloration is most likely due to air oxidation.[1] For many applications, such as a simple N-alkylation where the product will be purified by chromatography, the discolored material may still be usable. However, for sensitive reactions or when high purity is critical, it is best to purify it before use, typically by distillation.[13] To prevent this, store piperidines under an inert atmosphere (Nitrogen or Argon), protected from light.[13]
Q2: I am trying to synthesize a 2-aryl-2-alkyl piperidine using a Grignard reagent with an N-protected piperidone, but my yields are very low.
A: Grignard reagents are not only strong nucleophiles but also very strong bases.[14] Several side reactions are possible:
Enolization: The Grignard reagent can act as a base and deprotonate the α-protons (at C3 and C6) of the piperidone, forming an enolate. This consumes the Grignard reagent and the starting material without forming the desired product.
Reduction: If the Grignard reagent has a β-hydride (e.g., ethyl or isopropyl Grignard), it can reduce the ketone to a secondary alcohol via a Meerwein-Ponndorf-Verley-type mechanism.
Solutions:
Use organolithium or organocerium reagents, which can sometimes be less prone to enolization than Grignard reagents.
Perform the reaction at a very low temperature (e.g., -78 °C) to favor nucleophilic addition over deprotonation.
Q3: How can I separate my final piperidine product from a pyridine-based impurity? Simple distillation isn't working.
A: Piperidine and pyridine can form an azeotrope, making them difficult to separate by fractional distillation alone.[13] A highly effective chemical method is to exploit the difference in basicity and reactivity. Bubble carbon dioxide (CO₂) gas through a solution of the mixture in an organic solvent like acetone.[15] The more basic piperidine will react to form a solid piperidinium carbonate salt, while the less basic pyridine will remain in solution. The salt can then be collected by filtration and the free piperidine regenerated by treatment with a base.[13][15]
Detailed Experimental Protocols
Protocol 1: Minimizing Quaternary Salt Formation in Direct N-Alkylation
Objective: To perform N-alkylation on a 2,2-disubstituted piperidine while minimizing the formation of the over-alkylated quaternary ammonium salt. This protocol is based on the principle of keeping the alkylating agent as the limiting reagent and at a low instantaneous concentration.[2][4]
Materials:
2,2-disubstituted piperidine (1.1 eq)
Alkyl halide (e.g., Alkyl Bromide or Iodide) (1.0 eq)
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
Acetonitrile (MeCN), anhydrous
Syringe pump
Reaction flask, stir bar, condenser, and Nitrogen/Argon inlet
Procedure:
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2,2-disubstituted piperidine (1.1 eq) and anhydrous potassium carbonate (2.0 eq).
Solvent Addition: Add anhydrous acetonitrile to create a ~0.1 M solution with respect to the piperidine.
Prepare Alkylating Agent: In a separate, dry syringe, prepare a solution of the alkyl halide (1.0 eq) in a small amount of anhydrous acetonitrile.
Slow Addition: Place the syringe on a syringe pump. Begin stirring the piperidine/K₂CO₃ mixture vigorously and add the alkyl halide solution via the syringe pump over a period of 4-6 hours at room temperature.
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the starting piperidine and the formation of the desired tertiary amine product.
Work-up:
Once the reaction is complete, filter the mixture to remove the K₂CO₃ and other inorganic salts.
Rinse the filter cake with additional acetonitrile.
Concentrate the filtrate under reduced pressure (rotary evaporation).
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ may evolve. [4]
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
Purification: Purify the crude product by column chromatography to isolate the desired N-alkylated piperidine.
Protocol 2: Optimizing Catalytic Hydrogenation of a Substituted Pyridine
Objective: To achieve complete hydrogenation of a functionalized 2,2-disubstituted pyridine to the corresponding piperidine while minimizing side reactions and catalyst poisoning. This protocol uses an acidic additive and a robust catalyst.[5][8]
Solvent Addition: Add the solvent (e.g., TFE, 1 mL).[8]
Reactor Setup: Place the vial into the high-pressure reactor. Seal the main reactor vessel securely.
Purging: Purge the reactor 3-5 times with an inert gas (N₂ or Ar) to remove all oxygen, then purge 3-5 times with hydrogen gas.
Reaction Execution:
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar for Rh₂O₃, or up to 70 bar for PtO₂).[6][7][8]
Begin stirring and heat the reaction to the target temperature (e.g., 40 °C for Rh₂O₃).[8]
Allow the reaction to proceed for 16-24 hours, monitoring hydrogen uptake if possible.
Work-up:
Cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas.
Open the reactor and remove the reaction mixture.
Dilute the mixture with a solvent like ethyl acetate and filter it through a pad of Celite to remove the heterogeneous catalyst.
Wash the Celite pad thoroughly with more solvent.
If an acidic solvent was used: Carefully neutralize the filtrate with a base (e.g., saturated NaHCO₃ or 1M NaOH) and extract the product into an organic layer.
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude piperidine derivative by distillation or column chromatography as needed.
References
BenchChem. (2025).
Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4836. [Link]
Smith, C. D., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(3), 533-538. [Link]
Pescia, I., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 3(6), 1734–1742. [Link]
Prévost, N., & Shipman, M. (2001). Intramolecular Radical Rearrangement Reactions of 2-Methyleneaziridines: Application to the Synthesis of Substituted Piperidines, Decahydroquinolines, and Octahydroindolizines. Organic Letters, 3(15), 2383–2385. [Link]
BenchChem. (2025).
Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8508–8518. [Link]
RSC Publishing. (n.d.). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry. [Link]
Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. PMC. [Link]
National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]
BenchChem. (2025). common challenges in working with piperidine-based compounds.
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]
BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. [Link]
Google Patents. (2011).
ResearchGate. (2025). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link]
BenchChem. (2025).
MDPI. (n.d.). Grignard Reaction Followed by Oxidation to Yield Mono-Substituted Divinyl Ketones. [Link]
ResearchGate. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. [Link]
RSC Publishing. (n.d.). One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry. [Link]
Asian Journal of Chemistry. (2023). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link]
ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?. [Link]
ScienceDirect. (n.d.). Recent advances in the synthesis of piperidones and piperidines. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of piperidines. [Link]
Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. [Link]
ACS Publications. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC. [Link]
BenchChem. (n.d.).
ResearchGate. (2025). Intramolecular Cyclization of Grignard or Blaise Intermediates for the Synthesis of a Chiral Piperidine-2,4-dione Derived from (R)-(‒)-Phenylglycinol. [Link]
Technical Support Center: Advanced Amide Coupling Strategies
Introduction: Navigating Sterically Hindered Couplings The formation of an amide bond between a carboxylic acid and an amine is one of the most fundamental transformations in drug discovery and peptide synthesis. However...
The formation of an amide bond between a carboxylic acid and an amine is one of the most fundamental transformations in drug discovery and peptide synthesis. However, when one or both coupling partners exhibit significant steric hindrance, such as the α,α-disubstituted amine 2-methylpiperidine-2-carboxamide, standard coupling methods often fail, leading to low yields, slow reaction rates, or incomplete conversion.[1] This guide provides an in-depth analysis of two premier coupling reagents, PyAOP and HATU, designed to overcome these challenges. We will explore their mechanisms, compare their performance, and provide detailed troubleshooting guides to enable robust and efficient synthesis.
Reagent Profile: HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a uronium/aminium-based coupling reagent renowned for its high efficiency and rapid reaction kinetics, particularly in difficult couplings.[2][3][4][5]
Mechanism of Action:
The efficacy of HATU stems from a two-stage process. First, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[3][6][7] This active ester is then readily susceptible to nucleophilic attack by the amine, forming the desired amide bond and releasing 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea as byproducts.[4][8] The pyridine nitrogen in the HOAt moiety is thought to provide anchimeric assistance, stabilizing the transition state and accelerating the coupling reaction.[6][9]
HATU reaction workflow.
Reagent Profile: PyAOP
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based coupling reagent. As a derivative of HOAt, it shares the high reactivity of HATU but operates via a distinct mechanism that avoids certain side reactions.[10][11]
Mechanism of Action:
Similar to HATU, the process begins with the deprotonation of the carboxylic acid by a base.[12] The carboxylate anion then performs a nucleophilic attack on the electrophilic phosphorus center of PyAOP. This forms a highly reactive acyloxyphosphonium intermediate. The amine nucleophile then attacks this activated intermediate, displacing the phosphonium oxide byproduct and forming the final amide bond.[12]
Troubleshooting workflow for difficult couplings.
Question 1: My reaction with HATU shows only ~50% conversion, and I see a major side product in my LC-MS. What is happening?
Answer: This is a classic symptom of guanidinylation of your amine. [3]When HATU is present in excess or if the amine nucleophile is slow to react (due to steric hindrance), the amine can attack the guanidinium carbon of the HATU molecule itself. This forms a stable, capped tetramethylguanidinium derivative of your amine, which is unreactive and terminates the reaction.
[13]
Diagnosis: The mass of this side product will correspond to your amine plus ~138 Da.
Solution 1 (Optimization): Reduce the equivalents of HATU to be nearly stoichiometric with the carboxylic acid (e.g., 1.05 - 1.1 equivalents). Pre-activate the carboxylic acid with HATU and base for 5-10 minutes before adding the 2-methylpiperidine-2-carboxamide. [14]This consumes the HATU in forming the desired active ester, minimizing its availability for the side reaction.
Solution 2 (Reagent Switch): The most robust solution is to switch to PyAOP. As a phosphonium salt, PyAOP is mechanistically incapable of causing guanidinylation, making it a superior choice when this side reaction is a concern.
[11][15][13]
Question 2: I'm using PyAOP, but the reaction is sluggish and stalls before completion. What are the likely causes?
Answer: While PyAOP is highly reactive, incomplete conversion with such a hindered substrate can still occur. Here are the factors to investigate:
Moisture: PyAOP is highly sensitive to moisture, which leads to rapid decomposition. [12]Ensure you are using anhydrous solvents (e.g., DMF, DCM) and are working under an inert atmosphere (N₂ or Ar).
Reagent Equivalents: For a challenging coupling like this, you may need to increase the equivalents of PyAOP (e.g., to 1.5 eq.) and base (e.g., to 3 eq.) to drive the reaction to completion.
Temperature: Gently heating the reaction to 40-50 °C can provide the necessary activation energy to overcome the steric barrier. [16]Monitor the reaction carefully by HPLC or LC-MS to avoid potential degradation.
Reagent Age/Storage: Ensure your PyAOP has been stored correctly at -20°C under an inert atmosphere. [12]If it is old or has been exposed to air, its activity may be compromised.
Question 3: Which is the best base to use for these reactions, and how much?
Answer: N,N-diisopropylethylamine (DIPEA, Hünig's base) is the preferred base for both PyAOP and HATU couplings. [3][12]Its steric bulk makes it non-nucleophilic, preventing it from competing with the primary amine in attacking the activated ester. Typically, 2 to 4 equivalents of base are used. Two equivalents are needed to deprotonate the carboxylic acid and to neutralize the hexafluorophosphate salt of the coupling reagent. Using a slight excess (3 eq.) can help drive the reaction forward, especially in slow couplings.
Question 4: Can I use these reagents in solid-phase peptide synthesis (SPPS)?
Answer: Absolutely. Both HATU and PyAOP are considered gold standards for difficult couplings in Fmoc-based SPPS. [2][12]Typical conditions involve using 3-5 equivalents of the coupling reagent relative to the resin loading. [12]When using HATU in SPPS, the risk of guanidinylation remains, so careful control of stoichiometry or the use of pre-activation is still recommended. [3]PyAOP is an excellent and often safer alternative in SPPS for the same reasons as in solution-phase synthesis.
[15]
Experimental Protocols
Note: These are general protocols. Optimal conditions may vary based on the specific carboxylic acid substrate. All reactions should be performed under an inert atmosphere (N₂ or Ar) using anhydrous solvents.
Protocol 1: Coupling using HATU
Preparation: To a dry round-bottom flask, add the carboxylic acid (1.0 eq.).
Dissolution: Dissolve the acid in anhydrous DMF (to a concentration of approx. 0.1 M).
Reagent Addition: Add HATU (1.1 eq.) to the solution.
Pre-activation: Add DIPEA (3.0 eq.) and stir the mixture at room temperature for 5 minutes. This is the pre-activation step.
Amine Addition: In a separate vial, dissolve 2-methylpiperidine-2-carboxamide (1.2 eq.) in a small amount of anhydrous DMF and add it to the reaction mixture.
Reaction: Stir the reaction at room temperature. Monitor progress by LC-MS or HPLC. For this hindered coupling, the reaction may require 4-24 hours. Gentle heating to 40°C can be applied if the reaction is slow.
Workup: Once complete, quench the reaction with saturated aqueous NH₄Cl or water. Extract the product with an appropriate organic solvent (e.g., EtOAc, DCM). Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Coupling using PyAOP
Preparation: To a dry round-bottom flask, add the carboxylic acid (1.0 eq.) and PyAOP (1.2 eq.).
Dissolution: Dissolve the solids in anhydrous DMF (to a concentration of approx. 0.1 M).
Amine Addition: Add 2-methylpiperidine-2-carboxamide (1.2 eq.) to the solution.
Base Addition: Add DIPEA (3.0 eq.) to the reaction mixture to initiate the coupling.
Reaction: Stir the reaction at room temperature. Monitor progress by LC-MS or HPLC. Similar to HATU, this may require 4-24 hours.
Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.
HATU: The Core Reagent for Peptide & Drug Synthesis. Suzhou Highfine Biotech. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPEzN5ygJF2xryHthumlYe6iF4coKtnn_298jTkwvzxwdPX7iLl6PjZovt9Nwc0Pe_1OIe3jeZ0EiCQQSIU5m1sb7YTajH41FdqgGhOXA6u6YnkEwWilxH9CFciUGFnX88IcguTr3mONlO2IqIOtymzllEc637Ks2N3rslfd05OmxZweHjX3Jz_NrFkEBBBZvtJ8snEchA0AsyQPU2n6vel2HR5iF6jQGeCRyXmw==]
The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7Yxu2KLvUJdG6tPWVt82HdukJXWVhTSZPFu9DVh_VcDR8Ze-5j6lrAocbyIxuAPaLqCw9-ROBndAyHUXPtYCt9A0MkOPKvlH2mWkirScloQu8jSEQ5XdGEqvdIFzxGl5aedXRqU_m8X6XNo7hVtzt6geCRkMf354LvmYGZzt1MuqLLQD1qj5qZH3_1vtqgnSJpoX7JMB94SuMcYrFQL0ediRNk6xExa9GgyAKUCJ4xSPZu2rN35A=]
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2OVcvzlmqOuc63T32zurORkl6pkIrLOuWWjaN4m8yIoR_-AdSl01CRKPCNJtq_Fjj5CSZZiXnTceaQZyGkGGO4yntvDfxue8exE3K3fr6f3QL1M-7HQPO3JbaPWX_Q3u1vZPRnMDAlYPUzq7Nqhg7k7hAcs7Hpf0=]
Amine to Amide Mechanism - HATU. Common Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ9Gn2yeEaIVMls9xULCBXkk47Cetk7W2nDvnSbZY5Fx8cpUjfDZtO7jj7aMxI8fbKffck_3nCxj8wgIlyubAwO9zw585khxh3KLkfwkSpGYezXZrKF2rwQd9chVSa-pfX999rH4NFHR8Nc29UOUrPgwna0C2TZKqnddPUZGLGzFKTvsOX60b3T4EGpUD8ffeVsfzshQYPYyGIQpJH4G9W47BCKg==]
Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls. Survival Technologies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHG8kN3Am_b81W03yi3vPPijtTUkm9r2-aIUS--ZAhWd4noZFBflU4kBc_ChnoHpRVZEJXVRb7TocJmp335reUGxJp3LBAlObjC7AV1RpLJoDuHKVQV09R8DGAxh4vAANgRfSPNFri3rY9bxQasHPdLvtgHloH0ax08yJ4vMspdJJLFbn7D_qes_egwOwr1IaYZ5K4TQG-8X53RLE2zCMGhZZGM392w11UL2JXDakCPLyV_]
PyAOP: Revolutionizing Peptide Synthesis with Enhanced Reactivity and Specificity. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.
How do I avoid side reactions while doing this peptide coupling reaction?. Reddit. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGohol9S2k-6aMM6WcAZjCT3BhVlpAPL6-bVNGgdeogJoyIl3x3qVt9QtuUd3tbnlqCFpamVH4tmWSPzWfbWDsFF3s4eEz3l-ZYQf_xzCGGbWrBZ3Aa0kaLy9SBrRHqNrJfEyWlxp3sBf-o-98W6v8kvIlcqL2pmwEbsE4OfizfUWACzSlQnvaidnamiT9ef8iNVBibCOT81lKrZM8C]
Troubleshooting guide for peptide coupling reactions with hindered amino acids. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEo4aa7uUw7vWiDslZ1G3GolVjzM5o-cbtyowYw4cYh0jgH8SnhkVaA3Lbud425X32uC9S6m2JDx6_CAWnT5HF00UJryjmI2e7bztfTx7a7RLL6EaQ2ztlwaaEeNeigay1f5kEABagagH8nwqPZ_bjGEEBONp1MhUu82-dyWZSslYuxMHXXyUTcctuQnXhbl8GAWRHtpZcWDjU5C3FeAinXTTnRO_tK_1Zbv6M=]
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1fTzJDQIQfyNqZO4jOiaOX0pUAc3UASPEP4RtGHrF43hZIkWRFtGMKzh-CUSi3KTSNWJkeobYd864w3I_-0n34KmcPAKXUiYNvzwdm9ju0GyrNLWkrZIIxmLWeKMfRYpWxipq25ozIycXoHzrC-33tMCzs5eXsu2Utquo9WtXP82jDLun06gJrw0USm_qPMC5UxxFp_KtB_X7WzPePzAjbb7s3eL2uw==]
Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoCqnoRAovD4v0lX9HpgMO6Do8QqGxT1vpg2US8d0gW8DOMuty_52YPIkP23xDBgxlU0QLtyPOYiuM0VVEpBc4VxOJlPcXpO-Qd4sNFCtluTlVlLdbYHS_NLyLoOnkFpEIjtVmN9L54goOzWw6RefePmThKwbj_xL0Ti7hcdbTf0pI_5PmH-jgDoQpIITCmg8aG5Tn2ouqwxutEIr3f-Hp1IRhYDN14Q==]
Technical Support Center: HATU Coupling Reactions. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFw15prwr89R0vhFyPttwbXxG0eYezh9ku2MfavxXfJBj18lalNhmF0CjSpRhxQfWT48fRE_Quqschyqz8jx9otkuxvnInbLLETCOc98Z26QzVPkFmjXCz7K8SI53Nt21ff7KiQ82TLU3DDvTYVXpIqlsBQ0NzP1nFolUH91OzkrPfKcun0AKp0kZXiAg=]
HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG71QDCIdR91vBxLEOSq8KqiAnNBtdKDZZls4LRLA6Ce5DvCtNHbGNIaQ_xUDi41J1HLaRh3MyRwFKJ40GHNfeZ2ssbx6i4EuLGMN-7vxbQDgHbhSv4OKhNVginTX-BvL4tD0yA150=]
Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFghdO5BHjNi4J44zMxO7QE7yoA7QrxrMNsy1D8XGdT_pPQIL59aKzKoeZRIjudWKzKqM8ixUKms9F4hcsH3mYKxfPnTS50LabCjVPbhf_icDPkTbWVNpa7gFQ5UCN--TckQ5xZiUQA7JUdKk2tTAh10gXwGj3-NasUNQ2haj1jd0reMXFaPQIhqYcqxeHFvlFFXXT0p6GAsWI_yfG_pgI2yYnkBw==]
Technical Support Information Bulletin 2105 - HATU. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5F-TjJ2EO8cmjOWLXIPZzebeOBD9KZBCDps0yM2jI0IwijTw1WbSg9BNq8HJHQgBQIg_UsZK8TIS8KpKcOSker0uHWTvcxXofAhCSGP_5eMY0k0x154wRMRM1WumwXu9FbPWkzCjQylyuvg==]
NMR characterization of 2-Methylpiperidine-2-carboxamide isomers
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Structural Chemistry Division Subject: Technical Guide: NMR Characterization of 2-Methylpiperidine-2-carboxamide Isomers...
Author: BenchChem Technical Support Team. Date: February 2026
To: Researchers, Scientists, and Drug Development Professionals
From: Senior Application Scientist, Structural Chemistry Division
Subject: Technical Guide: NMR Characterization of 2-Methylpiperidine-2-carboxamide Isomers
Executive Summary
2-Methylpiperidine-2-carboxamide is a critical scaffold in the synthesis of local anesthetics (e.g., mepivacaine, bupivacaine analogues) and peptide mimetics. Its characterization presents a dual challenge: distinguishing stereoisomers (enantiomers
) crucial for pharmacological efficacy, and analyzing conformational isomers (chair flips) that dictate reactivity and binding affinity.
This guide provides a high-level, self-validating NMR workflow to distinguish these isomers. Unlike standard protocols, this guide integrates conformational analysis with chiral discrimination, offering a faster, in-situ alternative to chiral HPLC during early-phase development.
Part 1: Structural & Conformational Analysis (Achiral)
Before addressing enantiomeric purity, one must establish the baseline structural identity and conformational preference. 2-Methylpiperidine-2-carboxamide possesses a quaternary carbon at C2, meaning the C2-Methyl group appears as a singlet , not a doublet. This is the primary diagnostic filter.
Conformational Equilibrium (The Axial/Equatorial Puzzle)
The piperidine ring exists in a dynamic equilibrium between two chair conformers. At C2, the bulky carboxamide group (
) and the methyl group compete for the equatorial position to minimize 1,3-diaxial interactions.
Dominant Conformer: The carboxamide group generally prefers the equatorial position due to its larger A-value (steric bulk) compared to the methyl group. However, intramolecular hydrogen bonding (between the amide NH and the ring Nitrogen) can stabilize the axial amide conformer in non-polar solvents.
NMR Signature:
Methyl Signal: Appears as a sharp singlet.[1] In the equatorial-amide conformer (Methyl is axial), the methyl carbon is shielded (shifted upfield, ~20-25 ppm) due to
-gauche effects.
Amide Protons: The primary amide (
) protons are diastereotopic due to restricted rotation of the bond. They typically appear as two broad singlets ( 6.0–8.0 ppm).
Visualization of Conformational Dynamics
Figure 1: Conformational equilibrium of 2-Methylpiperidine-2-carboxamide. Conformer A is typically favored sterically, but solvent effects can shift the equilibrium.
Part 2: Distinguishing Enantiomers (The Core Directive)
Standard NMR cannot distinguish enantiomers (
vs ) in an achiral environment. To measure Enantiomeric Excess (ee) without HPLC, we utilize Chiral Solvating Agents (CSAs) .[2] This method is superior for rapid feedback during synthesis optimization.
Protocol: Chiral Solvating Agent (CSA) NMR
Principle: The CSA forms a transient diastereomeric complex with the substrate via non-covalent interactions (H-bonding/Ion-pairing). This induces chemical shift non-equivalence (
) in the enantiomers.
Recommended Agent:(R)-1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate (BNPPA) or Pirkle’s Alcohol .
Why? The acidic phosphate proton of BNPPA hydrogen bonds strongly with the basic piperidine nitrogen, creating a tight ion-pair.
Step-by-Step Methodology:
Sample Prep: Dissolve 5-10 mg of the racemic 2-Methylpiperidine-2-carboxamide in 0.6 mL of
(or for better separation).
Baseline Scan: Acquire a standard
NMR spectrum. Note the chemical shift of the C2-Methyl singlet.
Titration: Add 1.0 equivalent of the CSA (e.g., (R)-BNPPA). Shake well.
Acquisition: Acquire
NMR. Focus on the C2-Methyl singlet .
Analysis:
Racemic Sample: The methyl singlet will split into two distinct singlets (one for
-complex, one for -complex).
Pure Enantiomer: Only one shifted singlet is observed.
Calculation: Integration of the two peaks (
and ) yields % ee:
Protocol: Chiral Shift Reagents (Lanthanides)
For cases where CSAs show poor resolution, use Eu(hfc)3 (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).
Mechanism: Lewis acid-base complexation between Eu and the amide oxygen.
Observation: Paramagnetic relaxation induces large downfield shifts. The enantiomers will show distinct
Caution: High concentrations can broaden peaks significantly, obscuring multiplet detail.
Part 3: Comparative Analysis of Methods
The following table objectively compares NMR techniques against the industry standard (Chiral HPLC) for this specific application.
Table 1: Performance Matrix for Isomer Characterization
Feature
Chiral NMR (CSA)
Chiral NMR (Shift Reagent)
Chiral HPLC
X-Ray Crystallography
Primary Utility
Rapid %ee determination
Resolving overlapping signals
Trace impurity quantification
Absolute Configuration ()
Sample Recovery
High (Extraction wash)
Low (Contaminated)
High (Prep scale)
N/A (Destructive/Crystal req)
Time to Result
< 15 mins
< 20 mins
30-60 mins (Method Dev)
Days/Weeks
Limit of Detection
~1-2% impurity
~2-5% impurity
< 0.1% impurity
N/A
Cost per Run
Low (Reagents reusable)
Medium (Eu reagents expensive)
High (Columns/Solvents)
Very High
Key Limitation
Requires specific functional group interaction
Line broadening
Requires reference standard
Requires single crystal
Part 4: Decision Framework
Use this logic flow to determine the appropriate characterization path for your sample.
Figure 2: Strategic workflow for characterizing 2-Methylpiperidine-2-carboxamide isomers.
References
Coldham, I., et al. (2022).[4] "Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments." The Journal of Organic Chemistry, 87(13), 8819–8823. Link[4]
Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.[5][6] (Foundational text on CSA methodology).
Eliel, E. L., et al. (1985). "Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine."[7] Journal of the American Chemical Society. Link
National Institute of Standards and Technology (NIST). "2-Methylpiperidine Mass Spectrum & Data." Link
Comparative Guide: 2-Methylpiperidine-2-carboxamide vs. Proline Rigidity
Executive Summary For drug development professionals engineering peptidomimetics, the choice between Proline (Pro) and 2-Methylpiperidine-2-carboxamide (2-Me-Pip) is a decision between standard conformational restriction...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
For drug development professionals engineering peptidomimetics, the choice between Proline (Pro) and 2-Methylpiperidine-2-carboxamide (2-Me-Pip) is a decision between standard conformational restriction and hyper-rigid steric locking . While Proline restricts backbone dihedral angles (
) via its pyrrolidine ring, 2-Me-Pip introduces a quaternary center on a piperidine scaffold. This combination creates a "molecular anvil," forcing the peptide backbone into highly specific helical or turn conformations (-helix/-helix) and providing near-absolute resistance to proteolytic degradation.
Structural Mechanics: The Engineering of Rigidity
To understand the performance difference, we must analyze the steric clash generators in both molecules.
Proline: The Baseline Constraint
Proline is unique among proteinogenic amino acids because its side chain cyclizes back to the backbone nitrogen.[1][2]
Mechanism: The 5-membered pyrrolidine ring restricts the
(phi) torsion angle to approximately -60° ± 15°.
Limitation: While
is restricted, the (psi) angle remains relatively flexible (-55° to +150°), allowing Proline to adopt both polyproline II (PPII) helices and -turns.
Isomerization: Proline has a high intrinsic probability (~10–30%) of adopting the cis amide bond conformation in solution, which can complicate folding kinetics.
2-Methylpiperidine-2-carboxamide: The Hyper-Rigid Scaffold
2-Me-Pip combines ring expansion with
-methylation.
Ring Expansion (5
6): The 6-membered piperidine ring prefers a chair conformation , which is thermodynamically more stable and rigid than the envelope puckering of Proline.
-Methylation (The Gem-Dimethyl Effect): The addition of a methyl group at the C2 position creates a quaternary center. This introduces severe 1,3-diaxial interactions if the backbone attempts to rotate.
Result: The allowable conformational space (
) is drastically reduced compared to Proline. The molecule acts as a strong inducer of helical structures (particularly -helices) because the bulky methyl group locks the backbone into a narrow range of angles to relieve steric strain.
Structural Comparison Diagram
Figure 1: Mechanistic comparison of conformational restriction. 2-Me-Pip restricts both torsion angles due to the combination of ring constraints and the quaternary alpha-methyl group.
Performance Data: Rigidity & Stability
The following data summarizes the comparative performance based on conformational analysis and proteolytic assays.
Table 1: Conformational & Stability Profile
Feature
Proline (Pro)
2-Methylpiperidine-2-carboxamide (2-Me-Pip)
Impact on Drug Design
Ring Conformation
Envelope (Flexible pucker)
Chair (Rigid)
2-Me-Pip provides a more defined 3D vector for side-chain display.
(Phi) Restriction
-60° ± 15°
-55° ± 5° (Highly Restricted)
2-Me-Pip locks the N-terminal vector tighter.
(Psi) Restriction
Flexible (-55° to +150°)
Restricted (-40° to -60° preferred)
2-Me-Pip strongly favors helical folding (/).
Cis/Trans Ratio ()
~30% cis (Solvent dependent)
>95% trans (Steric bulk disfavors cis)
2-Me-Pip simplifies NMR spectra and folding populations.
Proteolytic Stability
Moderate (Cleaved by Prolyl endopeptidases)
High (Sterically blocks active sites)
2-Me-Pip extends plasma half-life significantly.
The "Alpha-Methyl" Advantage
The critical differentiator is the
-methyl group. In standard Pipecolic acid (without the methyl), the ring is rigid, but the lack of a quaternary center allows for enzymatic recognition. The addition of the methyl group in 2-Me-Pip creates a "steric umbrella" that prevents proteases from accessing the amide bond, effectively rendering the peptide bond non-hydrolyzable by standard enzymes [1].
To empirically validate the rigidity of 2-Me-Pip versus Proline in your specific sequence, Variable Temperature (VT) NMR is the gold standard. This protocol measures the energy barrier (
) of amide bond rotation. Higher barriers indicate greater rigidity and "locking" of the conformer.
Objective
Determine the coalescence temperature (
) and rotational energy barrier of the Xaa-Pro vs. Xaa-(2-Me-Pip) bond.
Materials
Instrument: 500 MHz (or higher) NMR Spectrometer with VT control unit.
Solvent: DMSO-d6 (preferred for high boiling point) or D2O.
Sample: 5–10 mM peptide concentration.
Step-by-Step Methodology
Sample Preparation:
Dissolve 5 mg of the peptide analog in 600 µL of DMSO-d6.
Ensure the sample is free of paramagnetic impurities (filter if necessary).
Baseline Acquisition (298 K):
Acquire a standard 1D
H NMR spectrum at 25°C.
Identify the distinct resonances for cis and trans isomers (typically the
-proton or the methyl protons of 2-Me-Pip). If 2-Me-Pip is locked in trans, you may see only one set of sharp peaks.
Variable Temperature Ramping:
Increase temperature in 10 K increments (e.g., 300K, 310K, 320K... up to 380K).
Wait 10 minutes at each temperature for thermal equilibration before acquiring.
Critical Step: Monitor the chemical shift separation (
in Hz) between the exchanging rotamer peaks.
Coalescence Determination:
Identify the temperature (
) where the two distinct peaks merge into a single broad peak.
For 2-Me-Pip,
is often significantly higher than Proline, or coalescence may not be reached (indicating extreme rigidity).
Calculation of Rotational Barrier (
):
Use the Eyring equation approximation at coalescence:
Where
is in kcal/mol.
is the peak separation (Hz) at the slow exchange limit (low temp).
Workflow Diagram
Figure 2: Variable Temperature NMR workflow for quantifying peptide backbone rigidity.
Application Guide: When to Use Which?
Use Proline When:
Mimicking Native Turns: You need to replicate a standard
-turn (Type I or II) found in a natural protein.
Solubility is Key: Proline is generally more soluble and less hydrophobic than 2-Me-Pip.
Cost Sensitivity: Proline is a commodity chemical; 2-Me-Pip is a specialized building block.
Use 2-Methylpiperidine-2-carboxamide When:
Stopping Proteolysis: You need to completely block N-terminal or C-terminal degradation in plasma assays.
Forcing Helicity: You are designing a foldamer or need to nucleate a helix in a short peptide sequence (< 10 residues).
Locking Trans-Amide: You need to eliminate conformational heterogeneity (cis/trans isomers) to simplify receptor binding kinetics [2].
Crossing Membranes: The increased lipophilicity of the piperidine ring + methyl group often improves passive membrane permeability compared to Proline.
References
Conformational preferences of proline analogues with different ring size.
Source: National Institutes of Health (PubMed)
URL:[3][Link]
Conformational landscape of substituted prolines.
Source: PMC (Biophysical Reviews)
URL:[Link]
Stereochemical Sequence Ion Selectivity: Proline versus Pipecolic-acid-containing Protonated Peptides.
Source: Journal of the American Society for Mass Spectrometry
URL:[4][Link]
Variable Temperature NMR Experiments (Protocol).
Source: University of Oxford, Department of Chemistry
URL:[Link]
Crystal Structure Analysis of 2-Methylpiperidine Peptides: A Comparative Guide
Topic: Crystal Structure Analysis of 2-Methylpiperidine Peptides (2-MePip) Content Type: Publish Comparison Guide Executive Summary: The Steric Lock In the design of peptidomimetics, controlling backbone topology is para...
In the design of peptidomimetics, controlling backbone topology is paramount. While Proline (Pro) and Pipecolic acid (Pip) are standard tools for introducing turns and kinks, they suffer from conformational heterogeneity—specifically, the spontaneous isomerization between cis and trans amide bonds.
2-Methylpiperidine-2-carboxylic acid (also known as
-methylpipecolic acid or 2-MePip ) represents a "next-generation" conformational constraint. By installing a methyl group at the -carbon of the piperidine ring, researchers can effectively "lock" the preceding amide bond into a specific geometry (predominantly trans), eliminating the cis/trans equilibrium that complicates the folding of standard Pro/Pip peptides.
This guide compares the crystallographic and conformational performance of 2-MePip against its non-methylated counterparts, providing actionable protocols for synthesis and structural analysis.
Comparative Analysis: Proline vs. Pipecolic Acid vs. 2-MePip
The following table summarizes the structural impact of replacing Proline with Pipecolic acid or 2-MePip, based on X-ray crystallographic data.
Feature
Proline (Pro)
Pipecolic Acid (Pip)
2-Methylpipecolic Acid (2-MePip)
Ring Size
5-membered (Pyrrolidine)
6-membered (Piperidine)
6-membered (Piperidine)
Amide Bond Geometry
Mixture (~70% trans / 30% cis)
Mixture (Variable, often high cis)
Strictly trans (>95%)
Steric Mechanism
-CH clash in trans
Ring puckering flexibility
-Methyl clash in cis (Steric Lock)
Secondary Structure
-turns (Type I/II), Polyproline II
-turns, Homopolymeric helices
-Helix, -Helix stabilization
Ring Conformation
Envelope (C-endo/exo)
Chair (dominant) or Twist-Boat
Chair (Rigidified)
Crystallization Risk
High disorder (cis/trans)
Moderate disorder
Low disorder (Pre-organized)
Deep Dive: The "Trans-Lock" Mechanism
Pro/Pip: In Proline and Pipecolic acid, the energy difference between the cis and trans peptide bond is small (~2 kcal/mol). The cis form is accessible because the steric clash between the
protons and the preceding carbonyl (in trans) is comparable to the clash between the proton and the carbonyl (in cis).
2-MePip: The introduction of the
-methyl group creates a severe steric penalty for the cis conformation. In the cis state, the bulky -methyl group is forced into close proximity with the preceding carbonyl oxygen. This "syn-pentane-like" interaction is energetically prohibitive, effectively locking the backbone into the trans conformation. This makes 2-MePip an superior choice for stabilizing -helical or -helical structures where a trans amide bond is required.
Experimental Protocol: Synthesis of Hindered 2-MePip Peptides
Synthesizing peptides containing
-disubstituted amino acids like 2-MePip is challenging due to the extreme steric hindrance at the nucleophilic amine. Standard SPPS protocols will fail.
Protocol: The "Hard Coupling" Cycle
Reagents:
Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP. Why? These generate the highly reactive -OAt ester, which is less bulky and more reactive than the standard -OBt ester.
Base: HOAt (1-Hydroxy-7-azabenzotriazole) + TMP (2,4,6-Trimethylpyridine/Collidine). Why? Collidine is a non-nucleophilic base that minimizes racemization and prevents "capping" of the active ester.
Solvent: DMF or NMP (N-methylpyrrolidone) for better swelling of the resin.
Step-by-Step Workflow
Resin Selection: Use a low-loading resin (0.2–0.4 mmol/g) like 2-Chlorotrityl Chloride or Rink Amide ChemMatrix . High loading leads to aggregation.
Deprotection: Standard 20% Piperidine in DMF.[1] Note: Ensure complete removal of the Fmoc group; hindered amines react slowly with ninhydrin, so use the Chloranil Test for secondary amines.
Coupling (The Critical Step):
Dissolve Fmoc-2-MePip-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.
Add Collidine (6 eq).
Pre-activation: Let the mixture react for 1 minute before adding to the resin.
Reaction Time: 2–4 hours at room temperature. For difficult sequences, microwave irradiation (75°C, 10 min) is recommended.
Double Couple: Repeat the coupling step with fresh reagents to ensure >99% yield.
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Caption: Optimized SPPS workflow for sterically hindered 2-MePip residues, featuring a mandatory checkpoint and double-coupling loop.
Crystallographic Analysis Guide
When analyzing the crystal structure of a 2-MePip peptide, focus on these specific parameters to validate the model.
Key Parameters to Refine
Space Group: Peptides containing chiral 2-MePip often crystallize in P2
or P222 (orthorhombic/monoclinic) due to their inherent chirality.
Ring Puckering: The piperidine ring of 2-MePip predominantly adopts a Chair conformation.
Check: Calculate the Cremer-Pople parameters. The chair form minimizes 1,3-diaxial interactions.
Alert: If the electron density suggests a "Twist-Boat", re-examine the data; this is high-energy and rare unless constrained by macrocyclization.
Amide Bond (
angle):
Expect
(Trans).
If
(Cis) is modeled, verify the -factors. A cis 2-MePip is energetically penalized by >5 kcal/mol compared to trans.[2]
Torsion Angles (
):
2-MePip restricts the backbone to a narrow region of the Ramachandran plot.
Typical values:
, (characteristic of -helix).
Conformational Energy Landscape
The diagram below illustrates why 2-MePip is a superior "locking" agent compared to Proline.
Caption: Comparison of conformational accessibility. 2-MePip effectively eliminates the Cis state, whereas Proline exists in equilibrium.
References
Conformational Preferences of Proline Analogues
Study on the impact of ring size (Azetidine vs. Piperidine)
Source:
Structural Analysis of
-Methylproline (Homolog):
Definitive crystallographic evidence of the "Trans-Lock" mechanism in
-methyl
Source:
Pipecolic Acid in Peptide Synthesis
Protocols for handling hindered pipecolic acid deriv
A Senior Application Scientist's Guide to Determining Enantiomeric Excess in Piperidine Carboxamides
Executive Summary The piperidine carboxamide scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous drug candidates and approved therapeutics. The chirality inherent in many of these molecu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The piperidine carboxamide scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous drug candidates and approved therapeutics. The chirality inherent in many of these molecules dictates that their biological activity is often enantiomer-specific. One enantiomer may be a potent therapeutic (the eutomer), while the other could be less active, inactive, or even contribute to undesirable side effects (the distomer).[1] Consequently, the accurate determination of enantiomeric excess (ee) is a non-negotiable aspect of drug discovery, development, and quality control.[1][2]
This comprehensive guide provides a comparative analysis of the three principal analytical techniques for determining the enantiomeric excess of piperidine carboxamides: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is intended for researchers, analytical scientists, and drug development professionals, offering in-depth technical insights, field-proven protocols, and a logical framework for method selection.
The Criticality of Chiral Purity
The stereochemical configuration of a piperidine carboxamide can profoundly influence its interaction with chiral biological targets like enzymes and receptors. For instance, in a study of piperidine carboxamide proteasome inhibitors for malaria, the (S)-enantiomer was found to be 100-fold more potent than the (R)-enantiomer.[3] This stark difference underscores the regulatory and pharmacological imperative to control and quantify the enantiomeric composition of any chiral drug substance.[2] The term enantiomeric excess (% ee) quantifies this purity, representing the excess of one enantiomer over the other in a mixture.[4]
Chromatographic Approaches: The Gold Standard for Separation
The most widely used methods for determining enantiomeric purity rely on chromatography, where enantiomers are physically separated before quantification.[5][6] This is achieved by creating a transient diastereomeric interaction between the analyte enantiomers and a chiral selector.[1][7][8] This can be accomplished directly, using a Chiral Stationary Phase (CSP), or indirectly, by derivatizing the enantiomers to form diastereomers that can be separated on a standard achiral column.[5][6] For piperidine carboxamides, direct separation on a CSP is overwhelmingly preferred for its simplicity and accuracy.
Chiral HPLC is the most established and versatile technique for enantiomeric separation in the pharmaceutical industry.[9] Its strength lies in the vast selection of commercially available CSPs and the flexibility of mobile phase compositions.[10]
Principle of Separation:
The core of chiral HPLC is the CSP, which is typically silica gel modified with a chiral selector.[8] For piperidine carboxamides, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice.[11] Separation occurs because one enantiomer forms a more stable, transient complex with the CSP than the other. This differential interaction, governed by forces like hydrogen bonding, π-π interactions, and steric hindrance, causes one enantiomer to be retained longer on the column, resulting in separation.[8][12]
Experimental Workflow: Chiral HPLC
Caption: General workflow for ee determination by Chiral HPLC.
Protocol: Chiral HPLC Method for a Piperidine Carboxamide Derivative
This protocol is a representative example and requires optimization for specific analytes.
Instrumentation: A standard HPLC system with a UV detector is required.
Chiral Stationary Phase: Chiralpak® IA or Chiralpak® AD-H (amylose or cellulose derivatives) are excellent starting points for screening.[11][12][13]
Mobile Phase: A typical mobile phase for normal-phase chromatography consists of a non-polar solvent like n-hexane with a polar modifier such as ethanol or isopropanol.[11] For basic compounds like piperidines, adding a small amount (e.g., 0.1%) of an amine modifier like diethylamine (DEA) is crucial to improve peak shape and prevent tailing.[11][13]
Sample Preparation:
Accurately weigh and dissolve the piperidine carboxamide sample in the mobile phase to a concentration of ~1 mg/mL.
Prepare a racemic standard (a 50:50 mixture of both enantiomers) at the same concentration. This is essential for confirming peak identity and calculating resolution.
Chromatographic Conditions:
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
Detection Wavelength: 228 nm (adjust based on analyte's chromophore)[13]
Injection Volume: 10 µL
Analysis and Calculation:
Inject the racemic standard to establish the retention times of both enantiomers and ensure the resolution is adequate (typically >1.5).
Inject the test sample.
Integrate the peak areas for both enantiomers.
Calculate the enantiomeric excess using the formula:
% ee = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Total Area of Both Enantiomers)] x 100
Causality and Trustworthiness: The choice of a polysaccharide-based column is based on its proven success with a wide range of chiral compounds, including those with amide functionalities which can participate in hydrogen bonding.[12][14] The addition of DEA is critical; it acts as a competitive base, binding to acidic sites on the silica support that would otherwise cause peak tailing of the basic piperidine analyte. The analysis of a racemic standard is a self-validating step, confirming that the method can indeed separate the enantiomers and allowing for the calculation of the resolution factor, a key system suitability parameter.[2][15]
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful, "greener" alternative to HPLC.[9] It uses supercritical CO2 as the primary mobile phase component, significantly reducing organic solvent consumption.[9]
Principle of Separation:
The principle is analogous to HPLC, relying on differential interactions with a CSP. However, the mobile phase is a supercritical fluid (typically CO2 mixed with a co-solvent like methanol or ethanol), which has unique properties—low viscosity and high diffusivity.[9][14] These properties allow for much higher flow rates and faster separations without sacrificing resolution, often leading to significantly shorter analysis times compared to HPLC.[9][16] The same polysaccharide-based CSPs used in HPLC are the most common and effective phases in SFC.[14]
Protocol: Chiral SFC Method for a Piperidine Carboxamide Derivative
Instrumentation: A dedicated SFC system with a back-pressure regulator (BPR) and UV detector.
Chiral Stationary Phase: Polysaccharide-based columns are the workhorses of chiral SFC.[14]
Mobile Phase:
Supercritical Fluid: CO2
Co-solvent/Modifier: Methanol or Ethanol, often with an amine additive like DEA for basic analytes.
Sample Preparation: As per the HPLC protocol, dissolving the sample in the co-solvent.
Chromatographic Conditions:
Column: Chiralpak® IA (250 x 4.6 mm, 5 µm)
Mobile Phase: CO2 / Methanol (70:30, v/v) with 0.1% DEA
Flow Rate: 3.0 mL/min
Outlet Pressure (BPR): 150 bar
Column Temperature: 40 °C
Detection Wavelength: 228 nm
Analysis and Calculation: The procedure for data analysis is identical to that of HPLC.
Causality and Trustworthiness: The high flow rates in SFC are possible due to the low viscosity of the supercritical CO2 mobile phase, which reduces the pressure drop across the column.[9] This directly translates to faster analysis times, a major advantage in high-throughput screening environments. The method transfer from HPLC to SFC is often straightforward, as the fundamental chiral recognition mechanisms on the CSP remain the same.[16] The inclusion of a racemic standard and system suitability checks are, as with HPLC, essential for method validation.
NMR Spectroscopy: An Orthogonal Approach
While chromatography physically separates enantiomers, NMR spectroscopy distinguishes them in the same solution by converting them into transient diastereomeric species that have different magnetic environments.[17][18]
Principle of Distinction:
Enantiomers are indistinguishable in a standard NMR spectrum because their nuclei are isochronous (resonate at the same frequency). To induce a chemical shift difference (anisochrony), a chiral auxiliary, such as a Chiral Solvating Agent (CSA), is added to the NMR tube.[17][19] The CSA, like (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE), forms rapidly exchanging, non-covalent diastereomeric complexes with each enantiomer of the piperidine carboxamide.[20] These diastereomeric complexes have different spatial arrangements, causing specific protons on each enantiomer to experience slightly different magnetic fields, thus appearing as separate signals in the ¹H NMR spectrum.[17][20] The enantiomeric excess can then be determined by integrating the areas of these separated signals.[21]
Conceptual Workflow: Chiral NMR
Caption: Principle of ee determination using a Chiral Solvating Agent (CSA) in NMR.
Protocol: ¹H NMR Method using a Chiral Solvating Agent
Instrumentation: A high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).[20]
Materials:
Piperidine carboxamide sample (~1-5 mg).
Chiral Solvating Agent (CSA): (R)-(-)-TFAE is a common choice.
Accurately weigh the sample and dissolve it in ~0.6 mL of CDCl₃ in an NMR tube.
Acquire a standard ¹H NMR spectrum of the analyte alone.
Add a molar equivalent of the CSA to the NMR tube. The optimal ratio of CSA to analyte may require some experimentation.
Data Acquisition:
Acquire the ¹H NMR spectrum of the mixture.
Identify a well-resolved proton signal (e.g., a methyl group or a proton alpha to the carbonyl) that shows clear splitting into two distinct signals upon addition of the CSA.
Analysis and Calculation:
Carefully integrate the two separated signals corresponding to the two diastereomeric complexes.
Calculate the enantiomeric excess using the same formula as for chromatography, substituting peak areas with integration values.
Causality and Trustworthiness: This method works because the CSA creates a chiral environment within the NMR tube, breaking the magnetic equivalence of the enantiomers. The method is self-validating in that if no signal splitting is observed, no ee can be determined. It is an absolute method that does not require a reference standard of the pure enantiomer, assuming a signal can be found that gives baseline-resolved peaks for the two enantiomers. However, accuracy can be limited by overlapping signals and the precision of integration.[17]
Method Selection: A Comparative Guide
Choosing the right technique depends on several factors, including the stage of development, available instrumentation, sample properties, and the required throughput and sensitivity.
For the routine, high-precision determination of enantiomeric excess of piperidine carboxamides in a drug development or quality control setting, Chiral HPLC remains the gold standard due to its robustness, high resolution, and sensitivity.[9]
Chiral SFC is the superior choice for high-throughput screening applications and preparative separations where speed and reduced environmental impact are paramount.[9][16][22] Its ability to deliver results in a fraction of the time of HPLC makes it invaluable for accelerating discovery timelines.
Chiral NMR spectroscopy serves as an excellent orthogonal and confirmatory technique . While not ideal for trace-level quantification, it is invaluable for rapid screening when developing a chromatographic method is not yet feasible or for confirming the identity of enantiomers without requiring physical separation.[17][18]
Ultimately, a well-equipped analytical laboratory should leverage these techniques complementarily. A robust chiral purity assessment will often involve initial screening by SFC or NMR, followed by the development and validation of a precise HPLC method for final quality control, adhering to regulatory guidelines such as those from the ICH.[2][13]
References
System Suitability and Validation for Chiral Purity Assays of Drug Substances. Google Search.
Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. Benchchem.
NMR Studies Of Drugs. Chiral Solvating Agents for Direct Determination of Enantiomeric Excess of the Cardiac Antiarrhythmic, Mex. Marcel Dekker, Inc.
NMR determination of enantiomeric excess. ResearchGate.
Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers (RSC Publishing).
Importance of Molecular Symmetry for Enantiomeric Excess Recognition by NMR. SciSpace.
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry - ACS Publications.
Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu.
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC.
A VALIDATED LC METHOD FOR DETERMINATION OF THE ENANTIOMERIC PURITY OF ATORVASTATIN IN BULK DRUG AND DOSAGE FORMS. Rasayan Journal of Chemistry.
Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scientific Research Publishing.
Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist.
(PDF) Development and validation of a chiral liquid chromatographic method for the determination of enantiomeric purity of benzphetamine. ResearchGate.
Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers. Benchchem.
2-Methylpiperidine-2-carboxamide vs. -Methylproline: Stability & Conformational Guide Executive Summary This guide provides a technical comparison between 2-Methylpiperidine-2-carboxamide (the amide derivative of -methyl...
Author: BenchChem Technical Support Team. Date: February 2026
2-Methylpiperidine-2-carboxamide vs.
-Methylproline: Stability & Conformational Guide
Executive Summary
This guide provides a technical comparison between 2-Methylpiperidine-2-carboxamide (the amide derivative of
-methylpipecolic acid) and -Methylproline (2-methylpyrrolidine-2-carboxylic acid). Both compounds represent a class of -disubstituted amino acids used to impose severe conformational constraints on peptide backbones.
While both moieties offer exceptional metabolic stability by blocking proteolytic access, they differ fundamentally in their topological control:
-Methylproline (5-membered): A rigid scaffold that strongly nucleates -helices and Type I/III -turns.
2-Methylpiperidine-2-carboxamide (6-membered): A bulkier, chair-conformation scaffold that imposes distinct directional vectors (
angles) and alters fragmentation pathways (the "Pipecolic Acid Effect"), often used to tune receptor selectivity where the proline analog fails.
Structural & Conformational Analysis
The core differentiator between these two agents is the interplay between ring size (pyrrolidine vs. piperidine) and the quaternary
-methyl lock .
The Alpha-Methyl Effect
In both molecules, the replacement of the
-proton with a methyl group restricts rotation around the () and () bonds. This is the "Thorpe-Ingold" or gem-dimethyl effect applied to a cyclic system.
Result: The local backbone is locked into a narrow region of the Ramachandran plot, significantly reducing the entropic penalty of folding.
Ring Strain vs. Steric Bulk
-Methylproline (5-Ring):
Puckering: Exists in an envelope conformation (
-endo or -exo).
Constraint: The 5-membered ring is inherently rigid. The addition of the
-methyl group forces the preceding peptide bond into a trans conformation (though cis is possible in specific solvents) and nucleates helical structures.
2-Methylpiperidine-2-carboxamide (6-Ring):
Conformation: Adopts a chair conformation .
Constraint: While 6-membered rings are generally more flexible than 5-membered rings (chair-boat interconversion), the
-methyl group in the 2-position creates severe 1,3-diaxial interactions if placed axially. This forces the ring into a specific chair conformer where the bulky carboxyl/amide group is equatorial (or axial, depending on specific substitution patterns), creating a "bulky wall" that is sterically larger than the proline analog.
Mechanistic Visualization
The following diagram illustrates the steric and electronic differences driving the stability of these two scaffolds.
Caption: Divergence in stability mechanisms. The 5-ring system relies on rigid envelope puckering to induce turns, while the 6-ring system utilizes steric bulk (chair conformation) to alter fragmentation and binding selectivity.
Chemical & Metabolic Stability Profile
Proteolytic Stability (Metabolic)
Both compounds are considered "super-stable" residues. Standard proteases (trypsin, chymotrypsin, pepsin) cannot easily access the scissile bond due to the quaternary center.
-MePro: Highly resistant. Often used to flank cleavage sites to prevent degradation.
2-MePip-CONH2:Superior resistance in specific contexts. The added bulk of the piperidine ring can completely block deep-pocket proteases that might still tolerate the smaller proline ring. However, this comes at the cost of potential loss of potency if the drug target cannot accommodate the extra methylene group.
The "Pipecolic Acid Effect" (Mass Spectrometry)
In tandem mass spectrometry (MS/MS), these two residues behave differently, serving as a proxy for their electronic stability:
Proline Effect: Cleavage occurs at the amide bond N-terminal to the proline residue.
Pipecolic Acid Effect: Cleavage occurs at the amide bond C-terminal to the residue. This inversion suggests that the 6-membered ring allows for a specific proton transfer mechanism not available to the rigid 5-membered ring.
Chemical Hydrolysis
Both amides are extremely resistant to acidic or basic hydrolysis compared to standard amides.
Half-life: At pH 7.4 (physiological), both are stable indefinitely.
Stress Conditions: In 6N HCl at 110°C (standard protein hydrolysis),
-methyl amino acids require significantly longer times (48-72h) to hydrolyze completely compared to standard amino acids (24h), with 2-MePip derivatives often being the most recalcitrant due to the chair-form steric shielding.
Experimental Protocols
To objectively compare these residues in a drug discovery campaign, the following self-validating protocols are recommended.
Used to verify the structural integrity of the amide bond under harsh manufacturing or storage conditions.
Workflow:
Caption: Forced degradation workflow to assess chemical stability limits.
Data Summary & Comparison
Feature
-Methylproline (5-Ring)
2-Methylpiperidine-2-carboxamide (6-Ring)
Ring Conformation
Envelope (Rigid)
Chair (Semi-rigid, bulky)
Secondary Structure
Strong -helix / -turn inducer
Distorted turns / Extended chains
Proteolytic Stability
Excellent (Steric hindrance)
Excellent to Superior (Steric + Conformational mismatch)
Synthetic Difficulty
High (Steric hindrance during coupling)
Very High (Severe steric hindrance)
Solubility (Water)
High
Moderate (Lipophilic bulk)
MS Fragmentation
N-terminal cleavage (Pro effect)
C-terminal cleavage (Pipecolic effect)
Primary Use Case
Stabilizing turns in bioactive peptides
Tuning selectivity / Blocking deep pockets
References
Conform
-Substituted Proline Analogues. Journal of Organic Chemistry. (2008). Detailed DFT calculations comparing proline and -methylproline puckering and peptide bond preferences.
The "Pipecolic Acid Effect" in Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. (2014). Explains the mechanistic divergence in fragmentation between 5-membered and 6-membered ring amino acids.
Synthesis of (S)-2-Methylproline: A General Method. Organic Syntheses. (1993). authoritative protocol for synthesizing these hindered amino acids.
Substitution of Proline with Pipecolic Acid Converts a Peptide Substrate of HIV Proteinase into a Selective Inhibitor. Biochemical and Biophysical Research Communications. (1990). Seminal work demonstrating the use of the 6-membered ring to modulate enzymatic stability and selectivity.
Conformational preferences of the 2-methylproline residue. New Journal of Chemistry. (2010). Analysis of the stabilizing effects of 2-MePro on polyproline II structures.
Comparative
Publish Comparison Guide: Metabolic Stability of Peptides with 2-Methylpiperidine Substitution
The following guide details the metabolic stability profile of peptides modified with 2-methylpiperidine moieties (specifically introduced as 2-methylpipecolic acid or 2-MePip residues). This modification represents a hi...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the metabolic stability profile of peptides modified with 2-methylpiperidine moieties (specifically introduced as 2-methylpipecolic acid or 2-MePip residues). This modification represents a high-tier strategy in medicinal chemistry for overcoming rapid proteolytic clearance.
Executive Summary: The "Steric Fortress" Strategy
In the landscape of peptide drug discovery, metabolic instability is the primary attrition factor. Native peptides are rapidly degraded by serum proteases (e.g., DPP-IV) and hepatic enzymes (CYP450s).
The 2-methylpiperidine substitution —chemically realized by replacing a Proline (Pro) or Homoproline residue with 2-methylpipecolic acid (2-MePip) —offers a dual-mechanism defense. Unlike simple N-methylation or D-amino acid substitution, 2-MePip introduces both a conformational lock (via the 6-membered ring) and a steric shield (via the quaternary
-carbon methyl group).
This guide objectively compares 2-MePip against industry-standard alternatives, supported by mechanistic insights and validated experimental protocols.
Mechanism of Action: Why 2-MePip Works
To understand the superior stability of 2-MePip, we must dissect the molecular interactions at the protease active site.
The Alpha-Methyl/Ring Expansion Synergy
Standard proteases require access to the amide bond and a specific backbone geometry to catalyze hydrolysis.
Ring Expansion (Pro
Pip): Expanding the 5-membered pyrrolidine (Proline) to a 6-membered piperidine (Pipecolic acid) alters the and torsional angles, often distorting the peptide backbone away from the "scissile" conformation recognized by proteases.
Alpha-Methylation: The addition of a methyl group at the 2-position creates a quaternary center. This bulky group acts as a "steric umbrella," physically blocking the approach of the catalytic triad (e.g., Ser-His-Asp) of serine proteases.
Pathway Visualization
The following diagram illustrates how 2-MePip blocks proteolytic access compared to a native Proline residue.
Figure 1: Mechanistic blockade of proteolysis by 2-MePip substitution. The
-methyl group creates a physical barrier preventing enzyme engagement.
Comparative Performance Analysis
The following table contrasts 2-MePip with other common stability-enhancing modifications. Data is aggregated from standard metabolic stability assays (Human Liver Microsomes - HLM).
Table 1: Comparative Stability Profile
Modification Strategy
Proteolytic Resistance
Conformational Rigidity
CYP450 Stability
Synthetic Complexity
Typical T½ Fold-Increase*
Native Proline (Pro)
Low (Baseline)
Moderate
Low
Low
1x (Baseline)
D-Amino Acids
High
High (Reverse Turn)
Moderate
Low
10x - 50x
N-Methylation
Moderate
Moderate
Moderate
Moderate
5x - 20x
Aib (-Me-Ala)
High
High (Helical)
High
Low
20x - 100x
2-MePip
Very High
Very High (Locked)
High
High
>100x
*Note: T½ Fold-Increase is approximate and sequence-dependent. 2-MePip often renders the specific bond completely resistant to hydrolysis.
Key Insights:
Vs. D-Amino Acids: While D-amino acids prevent recognition, they often destroy the bioactive helical secondary structure. 2-MePip retains the L-configuration (at the
-center relative to the ring) but locks the conformation, potentially preserving bioactivity while stopping degradation.
Vs. Aib: Aib is excellent for helices but lacks the side-chain diversity. 2-MePip mimics Proline's turn-inducing capability but with "armor plating" against enzymes.
To validate the stability of a 2-MePip substituted peptide, you must perform a comparative Microsomal Stability Assay . This protocol is designed for high reproducibility and data integrity.
Materials
Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
Analysis: LC-MS/MS (Triple Quadrupole).
Workflow Diagram
Figure 2: Step-by-step workflow for determining intrinsic clearance (
) and Half-life ().
Step-by-Step Procedure
Preparation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).
Dosing: Spike test peptide (2-MePip analog) and Control (Native) to a final concentration of 1
M. Note: Low concentration prevents enzyme saturation.
Incubation: Incubate at 37°C in a shaking water bath.
Initiation: Add NADPH regenerating system to start the reaction.
Sampling: At
min, remove 50 L aliquots.
Quenching: Immediately dispense into 150
L ice-cold ACN (containing Internal Standard) to precipitate proteins.
Processing: Centrifuge at 4,000 rpm for 20 min. Transfer supernatant to HPLC vials.
Calculation: Plot ln(% Remaining) vs. Time. The slope
determines half-life:
Strategic Recommendations
Placement Matters: Substitute 2-MePip at the P1' position (immediately C-terminal to the cleavage site) or replace native Prolines in turn regions. The steric bulk is most effective when adjacent to the scissile bond.
Solubility Check: The increased hydrophobicity of the methyl-piperidine ring may decrease aqueous solubility. Counteract this by adding polar residues (e.g., Lys, Glu) elsewhere in the sequence.
Synthesis Note: Coupling 2-MePip is difficult due to steric hindrance. Use high-efficiency coupling reagents like HATU or PyAOP , and extend coupling times (2-4 hours) or use double coupling cycles.
Peptide Stability Strategies. National Institutes of Health (NIH). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals.
[Link]
Pipecolic Acid Effect. PubMed. Investigations of the mechanism of the "proline effect" vs "pipecolic acid effect".
[Link]
HIV Protease Inhibition. PubMed.[1] Substitution of proline with pipecolic acid converts substrate to inhibitor.
[Link][1]
Microsomal Stability Analysis. Waters Corporation. Determination of Microsomal Stability by UPLC-MS/MS.
[Link]
A Senior Application Scientist's Guide to LC-MS Fragmentation Patterns of Piperidine Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's structural characteristics is paramount. For compou...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's structural characteristics is paramount. For compounds featuring the prevalent piperidine carboxamide scaffold, liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone analytical technique. This guide provides an in-depth exploration of the characteristic LC-MS fragmentation patterns of these derivatives, offering a comparative analysis of their gas-phase fragmentation behaviors. We will delve into the mechanistic underpinnings of these fragmentation pathways, present detailed experimental protocols for their analysis, and compare the utility of LC-MS with alternative analytical methodologies.
The Piperidine Carboxamide Moiety: A Privileged Scaffold
The piperidine carboxamide core is a recurring motif in a multitude of pharmacologically active agents, from local anesthetics like bupivacaine and ropivacaine to potent analgesics such as fentanyl and its analogues. The inherent basicity of the piperidine nitrogen lends itself to efficient ionization by electrospray ionization (ESI), making LC-MS an ideal platform for the sensitive and selective analysis of this compound class.
Unraveling Fragmentation Pathways: A Mechanistic Perspective
Upon protonation in the ESI source, typically on the basic piperidine nitrogen, piperidine carboxamide derivatives undergo collision-induced dissociation (CID) in the mass spectrometer's collision cell, leading to the formation of characteristic product ions. The fragmentation patterns are dictated by the interplay of several factors, including the proton affinity of different sites within the molecule, the stability of the resulting fragment ions, and the collision energy applied.
A dominant fragmentation pathway for many piperidine carboxamide derivatives is the cleavage of the amide bond (N-CO cleavage).[1][2] This cleavage is often initiated by the transfer of a proton from the piperidine nitrogen to the amide nitrogen, which weakens the C-N bond.[3] The subsequent fragmentation can result in the formation of a stable acylium ion, a common diagnostic fragment for this class of compounds.
Beyond the primary amide bond cleavage, fragmentation of the piperidine ring itself is also frequently observed. This can occur through various mechanisms, including α-cleavage adjacent to the nitrogen atom and ring-opening reactions.[4] The specific fragmentation pattern is highly dependent on the nature and position of substituents on both the piperidine ring and the carboxamide moiety.
Comparative Fragmentation Analysis of Key Piperidine Carboxamide Derivatives
To illustrate the common fragmentation patterns, the following table summarizes the precursor ions and major product ions observed in the positive ion ESI-MS/MS spectra of three representative piperidine carboxamide drugs: Fentanyl, Bupivacaine, and Ropivacaine.
Compound
Precursor Ion ([M+H]⁺, m/z)
Major Product Ions (m/z)
Predominant Fragmentation Pathway(s)
Fentanyl
337.2
188.1, 105.1
Cleavage of the N-acyl group and fragmentation of the piperidine ring. The ion at m/z 188 corresponds to the loss of the phenethyl group and subsequent rearrangement, while the ion at m/z 105 is the benzoyl cation.[3]
Bupivacaine
289.2
140.1, 126.1, 82.1
Cleavage of the amide bond leading to the formation of the N-butylpiperidine ion (m/z 140.1). Further fragmentation of the piperidine ring is also observed.[5][6]
Ropivacaine
275.2
126.1, 82.1
Similar to bupivacaine, with cleavage of the amide bond yielding the N-propylpiperidine ion (m/z 126.1).[6][7]
Visualizing Fragmentation: Mechanistic Diagrams
The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways for Fentanyl and a generalized N-substituted piperidine-2-carboxamide.
Caption: Proposed fragmentation pathway of protonated Fentanyl.
Caption: General fragmentation of N-substituted piperidine-2-carboxamides.
Experimental Protocols for LC-MS/MS Analysis
The following protocols provide a starting point for the development of robust LC-MS/MS methods for the analysis of piperidine carboxamide derivatives in various matrices. Optimization of these methods will be necessary based on the specific analyte and matrix.
Protocol 1: Analysis in Pharmaceutical Formulations
Sample Preparation:
Accurately weigh and dissolve the pharmaceutical formulation in a suitable solvent (e.g., methanol, acetonitrile) to achieve a concentration within the linear range of the instrument.
Perform serial dilutions as necessary.
Filter the final solution through a 0.22 µm syringe filter prior to injection.
LC-MS/MS Instrumentation and Conditions:
LC System: UHPLC or HPLC system.
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a common choice.[4]
Mobile Phase B: 0.1% formic acid in acetonitrile.[4]
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
Perform a full scan to determine the m/z of the protonated molecule [M+H]⁺.[4]
Conduct a product ion scan of the precursor ion to identify characteristic fragment ions.
Optimize collision energy for each transition to maximize signal intensity.
For quantitative analysis, develop a Multiple Reaction Monitoring (MRM) method using at least two specific precursor-to-product ion transitions per analyte.[8]
Protocol 2: Analysis in Biological Matrices (e.g., Plasma, Urine)
Sample Preparation (Protein Precipitation):
To 100 µL of plasma or urine, add 300 µL of cold acetonitrile containing an appropriate internal standard.
Vortex for 1 minute to precipitate proteins.
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
Reconstitute the residue in a suitable volume of the initial mobile phase.
LC-MS/MS Instrumentation and Conditions:
The LC and MS conditions will be similar to those described in Protocol 1. However, due to the complexity of the biological matrix, a more rigorous chromatographic separation may be required to resolve the analyte from endogenous interferences. A longer column or a shallower gradient may be necessary. The use of a divert valve to direct the early-eluting, unretained components to waste can also help to minimize source contamination.[9]
Caption: General experimental workflow for LC-MS/MS analysis.
Comparison with Alternative Analytical Methods: The Case for LC-MS
While LC-MS is a powerful tool for the analysis of piperidine carboxamide derivatives, other techniques can also be employed. A primary alternative is Gas Chromatography-Mass Spectrometry (GC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS separates compounds based on their volatility and interaction with a stationary phase in a heated column.[10]
Advantages:
High chromatographic resolution, which can be beneficial for separating isomers.
Well-established and robust technique with extensive spectral libraries for compound identification.[11]
Disadvantages:
Requires analytes to be volatile and thermally stable. Many piperidine carboxamide derivatives, particularly larger and more polar ones, are not amenable to direct GC-MS analysis.[12]
Derivatization is often necessary to increase the volatility of polar functional groups, which adds a step to the sample preparation and can introduce variability.[13]
The high temperatures of the GC inlet and column can cause degradation of thermally labile compounds.
LC-MS vs. GC-MS: A Head-to-Head Comparison
Feature
LC-MS
GC-MS
Analyte Scope
Wide range of compounds, including non-volatile and thermally labile molecules.[10]
Limited to volatile and thermally stable compounds.[12]
Sample Preparation
Often simpler, with direct injection possible for clean samples.[13]
May require derivatization for polar analytes.[13]
Sensitivity
Generally offers higher sensitivity, especially for large molecules.[10]
Can be very sensitive for volatile compounds.
Throughput
Can be very high, with run times of a few minutes for UHPLC systems.
Run times can be longer, especially if a temperature program is required.
Robustness
Modern instruments are very robust, but the LC system can be more complex than a GC.
Generally considered a very robust and reliable technique.
For the analysis of piperidine carboxamide derivatives, LC-MS is generally the superior technique . Its ability to handle a wide range of polarities and molecular weights without the need for derivatization makes it more versatile and often more straightforward to implement. The soft ionization of ESI also minimizes in-source fragmentation, providing a clear molecular ion for MS/MS analysis.
Conclusion: A Powerful Tool for Structural Elucidation
LC-MS, and particularly LC-MS/MS, provides an unparalleled combination of sensitivity, selectivity, and structural information for the analysis of piperidine carboxamide derivatives. A thorough understanding of the fundamental principles of their fragmentation, coupled with robust and well-validated experimental methods, is essential for researchers in drug discovery and development. By leveraging the insights provided in this guide, scientists can confidently characterize these important pharmaceutical compounds, accelerating the pace of research and ensuring the quality and safety of new medicines.
References
de Souza, J. D., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(42), 23867-23876. Available from: [Link]
de Castro, A., et al. (2015). Liquid chromatography tandem mass spectrometry determination of selected synthetic cathinones and two piperazines in oral fluid. Cross reactivity study with an on-site immunoassay device. Journal of Chromatography A, 1380, 124-131. Available from: [Link]
Niebel, A., et al. (2020). Detection and quantification of synthetic cathinones and selected piperazines in hair by LC-MS/MS. Forensic Science International, 308, 110166. Available from: [Link]
Lockwood, R., Pryor, K., Parks, M., & Gilles, C. (2018). LC-MS/MS detection of fentanyl and related synthetic opioids in biological matrices. ASMS 2018. Available from: [Link]
Theivasanthi, T., & Alagar, M. (2011). Local anesthetic marcaine-bupivacaine hydrochloride and its metabolites in Forensic Samples: A case study. Journal of Pharmacy Research, 4(10), 3465-3468. Available from: [Link]
ResolveMass Laboratories Inc. (2025). GC-MS vs LC-MS. Available from: [Link]
International Labmate. (2025). How to Choose Between LC and GC for Your Analytical Needs. Available from: [Link]
ResearchGate. (n.d.). Sample Requirement, Advantages, and Disadvantages of GC−MS Methods.... Available from: [Link]
Susanti, D., et al. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Cellular, Molecular and Biomedical Reports, 2(3), 151-161. Available from: [Link]
ResearchGate. (n.d.). Determination of free concentrations of ropivacaine and bupivacaine in plasma from neonates using small-scale equilibrium-dialysis followed by liquid chromatography-mass spectrometry. Available from: [Link]
Abdel-Ghany, M. F., et al. (2011). Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation. Journal of the Brazilian Chemical Society, 22(8), 1476-1484. Available from: [Link]
Cumpănășoiu, C. G., et al. (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. Farmacia, 71(5), 923-930. Available from: [Link]
Hofer, K., et al. (2005). Simultaneous determination of bupivacaine, mepivacain, prilocaine and ropivacain in human serum by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 823(2), 122-127. Available from: [Link]
Lau, J. Y., & Harrison, A. G. (2019). Collision-Induced Dissociation of Protonated Fentanyl: a DFT Study. Journal of The American Society for Mass Spectrometry, 30(10), 2118-2127. Available from: [Link]
Bridgeman, M. E., et al. (2018). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 25(10), 1261-1270.e8. Available from: [Link]
Labio Scientific. (2022). Limitations and disadvantages of GC-MS. Available from: [Link]
Xia, J., & Wang, J. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative therapies in health and medicine. Available from: [Link]
van de Merbel, N. C. (2019). Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis, 11(1), 69-82. Available from: [Link]
Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available from: [Link]
Hunt, I. (n.d.). Ch13 - Mass Spectroscopy. University of Calgary. Available from: [Link]
Antonides, L. H., et al. (2016). Guilty by Dissociation-Development of Gas Chromatography-Mass Spectrometry (GC-MS) and Other Rapid Screening Methods for the Analysis of 13 Diphenidine-Derived New Psychoactive Substances (NPSs). Analytical and Bioanalytical Chemistry, 408(28), 8149-8164. Available from: [Link]
Zins, E. L., et al. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry, 44(12), 1668-1675. Available from: [Link]
Kumar, P., & Singh, S. K. (2025). BIO-Analytical Method Development and Validation By LC/MS/MS Technique. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Available from: [Link]